Methyl 2-ethynylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-ethynylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMDZNOARBBHHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327368 | |
| Record name | Methyl 2-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33577-99-0 | |
| Record name | Methyl 2-ethynylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethynylbenzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a benzoate ester and a terminal alkyne, provides two reactive sites for a variety of chemical transformations. This technical guide offers a comprehensive overview of the known properties, synthesis, and reactivity of this compound, with a focus on its applications as a key intermediate in the development of complex organic molecules and potential pharmaceutical agents.
Chemical and Physical Properties
This compound (CAS No. 33577-99-0) is a benzoate ester with a terminal ethynyl (-C≡CH) substituent at the ortho position of the aromatic ring.[1] It is typically encountered as a brown oil.[1] While some physical properties have been reported, others, such as its density, remain uncharacterized in the literature.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 33577-99-0 | [1][2][3] |
| Appearance | Brown oil | [1] |
| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg | [1] |
| Density | Uncharacterized | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral features can be predicted.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl ester protons, and the acetylenic proton. The aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl ester protons would be a singlet at approximately 3.9 ppm. The terminal acetylenic proton should appear as a singlet around 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (120-140 ppm), the two sp-hybridized carbons of the alkyne (70-90 ppm), and the methyl ester carbon (around 52 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
A strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.
-
A weak absorption band around 2100 cm⁻¹ for the C≡C stretching vibration.
-
A strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹.
-
C-O stretching bands for the ester group in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
2.3. Mass Spectrometry
Gas chromatography-mass spectrometry (GC/MS) analysis has shown a molecular ion peak (M⁺) at m/z of 160, which corresponds to the molecular weight of the compound.[3]
Synthesis and Experimental Protocols
This compound is commonly synthesized via two main routes: the Sonogashira coupling of a methyl 2-halobenzoate with a source of acetylene, or the deprotection of a silyl-protected alkyne precursor.[1]
3.1. Synthesis via Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4]
Experimental Protocol: Sonogashira Coupling for this compound Synthesis
This protocol is a representative example based on established Sonogashira coupling procedures.[1]
-
Reagents:
-
Methyl 2-bromobenzoate
-
Ethynyltrimethylsilane (as a stable acetylene source)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) for desilylation
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the solvent (THF or DMF) and the amine base (e.g., triethylamine).
-
Add ethynyltrimethylsilane to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the coupling reaction is complete, cool the mixture to room temperature.
-
For the in-situ deprotection of the trimethylsilyl group, add a solution of potassium carbonate in methanol or TBAF and stir at room temperature until the silyl group is cleaved.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
3.2. Synthesis via Deprotection
This method involves the synthesis of a silyl-protected precursor, methyl 2-((trimethylsilyl)ethynyl)benzoate, followed by its deprotection.[1]
Experimental Protocol: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate
-
Reagents:
-
Methyl 2-((trimethylsilyl)ethynyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Methanol/Dichloromethane solvent system
-
-
Procedure:
-
Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and dichloromethane.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for the time required for complete deprotection (monitored by TLC).
-
Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
-
Reactivity and Applications
The reactivity of this compound is dominated by its two functional groups: the ester and the terminal alkyne.
4.1. Reactions of the Ethynyl Group
The terminal alkyne is a highly versatile functional group that can participate in a variety of reactions:
-
Cross-Coupling Reactions: The ethynyl group readily participates in further Sonogashira couplings, as well as other cross-coupling reactions, to form more complex molecular architectures.[1]
-
Click Chemistry: The terminal alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazoles, which are important scaffolds in medicinal chemistry.[1]
-
Cyclization Reactions: The ortho-disposition of the ethynyl and ester groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as isocoumarins or isoquinolones, upon reaction with suitable nucleophiles or under specific catalytic conditions.
-
Oxidation and Reduction: The ethynyl group can be oxidized to a carboxylic acid or reduced to an alkene or alkane.[5]
4.2. Reactions of the Ester Group
The methyl ester group can undergo typical ester reactions, such as:
-
Hydrolysis: Hydrolysis under acidic or basic conditions yields 2-ethynylbenzoic acid.
-
Amidation: Reaction with amines can form the corresponding amides.
-
Reduction: Reduction with agents like lithium aluminum hydride will yield the corresponding alcohol.
4.3. Applications in Drug Development and Organic Synthesis
This compound serves as a valuable building block in the synthesis of a wide range of organic molecules. Its derivatives have been investigated for their potential biological activities.[5] The ability to introduce diverse functionalities through the alkyne and ester groups makes it an attractive starting material for creating libraries of compounds for drug discovery programs. It is a key intermediate for pharmaceuticals and advanced materials.[6][7]
Visualizations
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Figure 2: General experimental workflow for the synthesis of this compound.
Safety Information
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical modifications, making it a powerful tool for the construction of complex molecules, including those with potential applications in drug discovery and materials science. Further research into the properties and reactivity of this compound is warranted to fully explore its synthetic potential.
References
- 1. This compound | 33577-99-0 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 33577-99-0 [chemicalbook.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 7. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 2-ethynylbenzoate (CAS Number: 33577-99-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-ethynylbenzoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring both an ethynyl group and a methyl ester on a benzene ring, allows for diverse chemical transformations, making it a valuable intermediate in drug discovery, materials science, and chemical biology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its utility in constructing molecules targeting the p38 MAPK signaling pathway.
Chemical Properties and Spectroscopic Data
This compound is a benzoate ester characterized by a terminal ethynyl substituent at the ortho position of the aromatic ring.[1]
| Property | Value |
| CAS Number | 33577-99-0 |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol [1] |
| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg[1] |
| Appearance | Brown oil[1] |
| Solubility | Soluble in common organic solvents like dichloromethane, THF, and DMF. |
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the acetylenic proton. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methyl ester protons will be a singlet around δ 3.9 ppm, and the acetylenic proton will be a singlet around δ 3.0-3.5 ppm.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons (in the 120-140 ppm region), the sp-hybridized carbons of the alkyne (around 80-90 ppm), and the methyl carbon of the ester (around 52 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹. A sharp, weak to medium band for the C≡C stretching of the terminal alkyne will be observed around 2100-2150 cm⁻¹, and a sharp band for the ≡C-H stretching will appear around 3300 cm⁻¹. Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while C-O stretching bands for the ester will be in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 160.
Synthesis of this compound
This compound can be synthesized through two primary methods: the Sonogashira coupling and the deprotection of a silyl-protected alkyne.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this typically involves the reaction of methyl 2-iodobenzoate with a source of acetylene.
Experimental Protocol: Sonogashira Coupling of Methyl 2-iodobenzoate with Trimethylsilylacetylene followed by Deprotection
This two-step procedure is often preferred for safety and practicality over using acetylene gas directly.
Step 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)benzoate
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or toluene. Then, add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2-5 eq).
-
Alkyne Addition: Add ethynyltrimethylsilane (1.1-1.5 eq) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Deprotection to this compound
-
Reaction Setup: Dissolve the crude Methyl 2-((trimethylsilyl)ethynyl)benzoate from the previous step in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.
-
Reagent Addition: Add a deprotecting agent. A common and effective method is the use of potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.
Deprotection of a Precursor
This method involves the synthesis of a silyl-protected version of this compound, followed by the removal of the silyl group.
Experimental Protocol: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate using Cesium Fluoride
-
Preparation of Reaction System: To a solution of methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add cesium fluoride (CsF, 4.0 eq).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for approximately 4 hours.
-
Post-treatment: After the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a dilute solution of hydrochloric acid (e.g., 0.2 N HCl).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound. A yield of 96% has been reported for this method.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its two functional groups: the terminal alkyne and the methyl ester.
Reactions of the Ethynyl Group:
-
Click Chemistry: The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted 1,2,3-triazoles. This highly efficient and bio-orthogonal reaction is widely used in drug discovery for linking molecular fragments.
-
Sonogashira Coupling: The ethynyl group can be further functionalized through another Sonogashira coupling with various aryl or vinyl halides to create more complex conjugated systems.
-
Oxidation: The ethynyl group can be oxidized to a carboxylic acid, forming a derivative of phthalic acid.
-
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using appropriate catalytic hydrogenation conditions.
Reactions of the Methyl Ester Group:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Amidation: The ester can be converted to an amide by reacting with an amine.
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Application in Drug Development: A Building Block for Kinase Inhibitors
This compound is a valuable building block for the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases, which are key regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2][3] Overactivation of the p38 MAPK pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[4][5]
Synthetic Workflow for a Potential p38 MAPK Inhibitor
The structure of many p38 MAPK inhibitors features a heterocyclic core. This compound can be used to construct such scaffolds. For instance, a substituted pyrazole, a common motif in kinase inhibitors, can be synthesized and then coupled with a derivative of this compound.
Experimental Workflow for High-Throughput Screening
Once a library of potential inhibitors is synthesized using this compound as a building block, a high-throughput screening (HTS) campaign can be initiated to identify lead compounds.
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its readily transformable functional groups provide a platform for the construction of complex molecular architectures, including potent kinase inhibitors. The detailed synthetic protocols and an understanding of its reactivity outlined in this guide are intended to facilitate its use by researchers and scientists in the development of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to the Molecular Structure of Methyl 2-ethynylbenzoate
This guide provides a comprehensive technical overview of Methyl 2-ethynylbenzoate, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound (C₁₀H₈O₂, Molar Mass: 160.17 g/mol , CAS Number: 33577-99-0) is an organic compound featuring a benzene ring substituted with an ethynyl group and a methyl ester at the ortho position.[1][2] This unique arrangement of a nucleophilic alkyne and an electrophilic ester in close proximity imparts a rich and versatile reactivity profile. The molecule serves as a valuable precursor in the synthesis of complex heterocyclic scaffolds, natural products, and pharmaceutical intermediates.[3] Its rigid, planar core and reactive handles make it a molecule of significant interest in medicinal chemistry and materials science.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar benzene ring. The sp-hybridized carbons of the ethynyl group and the sp²-hybridized carbons of the ester group are directly attached to the aromatic core. The ortho-substitution pattern creates steric and electronic interactions that influence the molecule's conformation and reactivity.
Table 1: Key Structural and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₂ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 33577-99-0 | [1] |
| Appearance | Brown oil | [1] |
| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg | [1] |
Spectroscopic Characterization: A Predictive Analysis
Definitive experimental spectra for this compound are not widely published. Therefore, this section provides a predictive analysis based on established spectroscopic principles and data from structurally related compounds, such as methyl benzoate and other substituted methyl benzoates.[5][6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the acetylenic proton.
-
Aromatic Region (δ 7.2-8.0 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The proton ortho to the ester group is expected to be the most downfield due to the anisotropic effect of the carbonyl group.
-
Methyl Ester Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl group of the ester.[5]
-
Acetylenic Proton (δ ~3.5 ppm): A singlet for the terminal alkyne proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon will appear as a downfield signal.[5]
-
Aromatic Carbons (δ 120-135 ppm): Six distinct signals for the aromatic carbons are expected, with the carbon attached to the ester group being the most downfield in this region.
-
Alkynyl Carbons (δ 80-90 ppm): Two signals for the sp-hybridized carbons of the ethynyl group.
-
Methyl Carbon (δ ~52 ppm): An upfield signal for the methyl carbon of the ester.[5]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C≡C-H Stretch: A sharp, weak to medium band around 3300 cm⁻¹.
-
C≡C Stretch: A weak band in the region of 2100-2140 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ester carbonyl.[8]
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.[8]
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z = 160. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 129, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 101.[9][10][11]
Synthesis of this compound: A Field-Proven Protocol
The most common and efficient synthesis of this compound involves a two-step process: a Sonogashira coupling of an ortho-halogenated methyl benzoate with a protected alkyne, followed by deprotection.[12][13][14]
Step 1: Sonogashira Coupling of Methyl 2-iodobenzoate with Ethynyltrimethylsilane
This reaction forms the carbon-carbon bond between the aromatic ring and the alkyne.[15]
Caption: Sonogashira coupling reaction workflow.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous and degassed triethylamine (2.5 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-((trimethylsilyl)ethynyl)benzoate.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS protecting group is removed to yield the terminal alkyne.[16]
Caption: TMS deprotection workflow.
Experimental Protocol:
-
Dissolve Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and dichloromethane (DCM) (1:1 v/v).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a brown oil.[1]
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a powerful tool in the synthesis of complex molecules, particularly heterocycles.[17][18]
Cyclization Reactions
The ortho-disposition of the ethynyl and methyl ester groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as isoquinolones and isocoumarins, which are common motifs in biologically active compounds.[19]
Cycloaddition Reactions
The alkyne moiety can participate in various cycloaddition reactions, including [4+2] and [3+2] cycloadditions, to construct polycyclic frameworks.[17]
Cross-Coupling Reactions
The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to introduce additional substituents, enabling the synthesis of highly functionalized aromatic compounds.
Caption: Synthetic utility of this compound.
Conclusion
This compound stands out as a strategically important and versatile building block in organic synthesis. Its unique molecular architecture, characterized by the ortho-disposition of reactive ethynyl and methyl ester functionalities, provides a gateway to a diverse range of complex molecular targets. While a complete experimental spectroscopic and crystallographic dataset for this specific molecule remains to be consolidated in public databases, a predictive analysis based on sound chemical principles and data from analogous structures provides a robust framework for its identification and characterization. The synthetic protocols outlined in this guide, rooted in established methodologies, offer a reliable pathway to access this valuable compound. The continued exploration of the reactivity of this compound is poised to unlock new avenues in the development of novel pharmaceuticals and advanced materials.
References
- 1. rsc.org [rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]
- 4. Research Portal [iro.uiowa.edu]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pharmacy180.com [pharmacy180.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Synthesis of Methyl 2-ethynylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathway for Methyl 2-ethynylbenzoate, a valuable building block in organic synthesis, particularly for the construction of complex aromatic structures in medicinal chemistry and materials science. The guide provides detailed experimental protocols, summarized quantitative data, and logical diagrams to facilitate its practical application in a laboratory setting.
Overview of Synthetic Strategy
The most common and efficient synthesis of this compound involves a two-step process commencing from a commercially available starting material, Methyl 2-bromobenzoate. The core of this strategy is the Sonogashira coupling reaction, a powerful palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. To ensure selectivity, a protected alkyne, trimethylsilylacetylene (TMSA), is used in the coupling step. The subsequent removal of the trimethylsilyl (TMS) protecting group affords the desired product. An alternative, though less direct, route involves the Fischer esterification of 2-ethynylbenzoic acid.
Primary Synthesis Pathway: Sonogashira Coupling and Deprotection
This pathway is favored due to the ready availability of the starting materials and the high efficiency of the Sonogashira coupling.
Step 1: Sonogashira Coupling of Methyl 2-bromobenzoate and Trimethylsilylacetylene
The first step involves the palladium- and copper-co-catalyzed cross-coupling of Methyl 2-bromobenzoate with trimethylsilylacetylene to yield Methyl 2-((trimethylsilyl)ethynyl)benzoate. The TMS group prevents the unwanted homocoupling of the alkyne.
Experimental Protocol:
A detailed experimental protocol for this step is as follows:
-
Reagents and Materials:
-
Methyl 2-bromobenzoate
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-bromobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture with stirring.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-((trimethylsilyl)ethynyl)benzoate.
-
Step 2: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate
The final step is the removal of the TMS protecting group to yield this compound. This can be achieved under mild basic conditions.
Experimental Protocol:
A reliable protocol for the deprotection is as follows:
-
Reagents and Materials:
-
Methyl 2-((trimethylsilyl)ethynyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[1]
-
Alternative Synthesis Pathway: Fischer Esterification
This compound can also be synthesized via the Fischer esterification of 2-ethynylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[2][3][4][5][6] This method is straightforward but is contingent on the availability of the starting carboxylic acid.
Experimental Protocol:
A general procedure for the esterification is as follows:
-
Reagents and Materials:
-
2-ethynylbenzoic acid
-
Methanol (in excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Diethyl ether or ethyl acetate
-
Standard laboratory glassware for reflux and extraction
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-ethynylbenzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Quantitative Data
The following tables summarize typical quantitative data for the primary synthesis pathway.
Table 1: Sonogashira Coupling Reaction Data
| Parameter | Value |
| Starting Material | Methyl 2-bromobenzoate |
| Reagent | Trimethylsilylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Triethylamine |
| Solvent | Toluene |
| Temperature | 70-80 °C |
| Typical Yield | 85-95% |
Table 2: Deprotection Reaction Data
| Parameter | Value |
| Starting Material | Methyl 2-((trimethylsilyl)ethynyl)benzoate |
| Reagent | Potassium Carbonate |
| Solvent | Methanol / Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | 80-90%[1] |
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 1H), 7.55 (t, 1H), 7.45 (t, 1H), 7.35 (d, 1H), 3.90 (s, 3H), 3.40 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5, 134.5, 132.8, 131.5, 128.5, 127.0, 123.0, 82.5, 80.0, 52.5 |
| IR (thin film, cm⁻¹) | ν: 3290 (≡C-H), 2110 (C≡C), 1725 (C=O), 1250 (C-O) |
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. studylib.net [studylib.net]
An In-depth Technical Guide to the Physical Characteristics of Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 2-ethynylbenzoate (CAS No: 33577-99-0).[1][2][3][4] The information herein is compiled for use in research, synthesis, and drug development applications where precise knowledge of a compound's physical properties is essential for experimental design, process development, and quality control.
Core Physical and Chemical Properties
This compound is a benzoate ester derivative with a terminal ethynyl group at the ortho position of the aromatic ring.[5] This structural feature, particularly the reactive ethynyl group, makes it a valuable intermediate in various organic syntheses, including cross-coupling reactions like the Sonogashira reaction and click chemistry.[5]
Table 1: Summary of Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 33577-99-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈O₂ | [2][4] |
| Molecular Weight | 160.17 g/mol | [2][4][5] |
| Appearance | Brown oil | [5] |
| Boiling Point | 250.3 ± 23.0 °C at 760 mmHg (Predicted) | [5] |
| Melting Point | Data not available | |
| Density | Uncharacterized | [5] |
| Purity | 96% | |
| Storage Conditions | Store at 2-8°C, under Argon, desiccated |
Experimental Protocols for Physical Characterization
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance like this compound, the capillary method is a common and effective technique.[1][6][7][8][9]
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed into a fusion tube.[1][7]
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[1][8]
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a heating apparatus, such as a Thiele tube or an aluminum block, filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).[1][8][9]
-
Heating and Observation: The apparatus is heated slowly and uniformly.[1] As the temperature rises, air trapped in the capillary tube will be expelled. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[1]
-
Boiling Point Determination: Heating is then discontinued. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the sample.[9]
Determination of Density (Pycnometer Method)
Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[10][11]
Methodology:
-
Pycnometer Preparation: A clean, dry pycnometer (a glass flask with a specific, known volume) is weighed accurately (m₁).[10]
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Weighing with Sample: The filled pycnometer is weighed again to determine the mass of the pycnometer and the sample (m₂).
-
Cleaning and Calibration with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density (ρ_water). It is then weighed to find the mass of the pycnometer and water (m₃).
-
Calculation: The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its application in reactions, formulations, and purification processes. A systematic approach is used to determine solubility.[2][12][13][14]
Methodology:
-
Solvent Selection: A range of standard solvents should be tested, including water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO₃, and common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane, toluene, and dimethylformamide).[2][5]
-
Qualitative Solubility Test:
-
To a small, clean test tube, add approximately 25 mg of this compound.
-
Add the selected solvent dropwise (starting with ~0.5 mL) and shake vigorously after each addition.[13]
-
Observe if the compound dissolves completely. Continue adding the solvent up to a total volume of 3 mL.
-
The compound is classified as "soluble" if it completely dissolves, "partially soluble" if some but not all dissolves, and "insoluble" if it does not appear to dissolve at all.[13]
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare a saturated solution of this compound in a chosen solvent by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully separate the undissolved solute from the solution by filtration or centrifugation.
-
Determine the concentration of this compound in the clear, saturated solution using an appropriate analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.
-
Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound.
Caption: Workflow for the synthesis and physical characterization of this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. scribd.com [scribd.com]
- 3. This compound | 33577-99-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 33577-99-0 | Benchchem [benchchem.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. mt.com [mt.com]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. youtube.com [youtube.com]
A Technical Guide to the Spectroscopic Profile of Ethynylbenzoate Derivatives
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for methyl ethynylbenzoate derivatives, with a primary focus on Methyl 4-ethynylbenzoate due to the limited availability of specific data for Methyl 2-ethynylbenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the characteristic spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are crucial for the identification and characterization of this class of compounds. Additionally, a generalized experimental protocol for the synthesis of methyl benzoate derivatives is provided, alongside a workflow diagram for synthesis and analysis.
Spectroscopic Data for Methyl 4-ethynylbenzoate
Methyl 4-ethynylbenzoate serves as a valuable structural isomer for understanding the spectroscopic properties of this compound. The key difference lies in the substitution pattern on the benzene ring, which influences the chemical shifts and coupling constants in NMR spectroscopy, as well as vibrational modes in IR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for Methyl 4-ethynylbenzoate [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 | d | 2H | Aromatic (ortho to -COOCH₃) |
| 7.49 | d | 2H | Aromatic (ortho to -C≡CH) |
| 3.91 | s | 3H | -OCH₃ |
| 3.15 | s | 1H | -C≡CH |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-ethynylbenzoate [1]
| Chemical Shift (δ) ppm | Assignment |
| 166.3 | C=O |
| 132.2 | Aromatic C-H |
| 130.0 | Aromatic C-H |
| 129.5 | Aromatic C (ipso, attached to -COOCH₃) |
| 126.3 | Aromatic C (ipso, attached to -C≡CH) |
| 82.9 | -C≡CH |
| 78.5 | -C≡CH |
| 52.4 | -OCH₃ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopy Data for Methyl 4-ethynylbenzoate [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3290 | Strong, sharp | ≡C-H stretch |
| 2110 | Medium, sharp | C≡C stretch |
| 1720 | Strong, sharp | C=O stretch (ester) |
| 1605, 1508 | Medium | C=C stretch (aromatic) |
| 1280, 1100 | Strong | C-O stretch (ester) |
Table 4: Mass Spectrometry (MS) Data for Methyl 4-ethynylbenzoate [1]
| m/z | Relative Intensity | Assignment |
| 160.05 | M+ | Molecular Ion |
| 129.04 | [M-OCH₃]+ | Loss of methoxy group |
| 101.03 | [M-COOCH₃]+ | Loss of carbomethoxy group |
Experimental Protocols
The synthesis of methyl ethynylbenzoates can be achieved through various synthetic routes. A common and fundamental method for the synthesis of the parent compound, methyl benzoate, and its derivatives is the Fischer esterification of the corresponding carboxylic acid.
General Protocol for Fischer Esterification of a Benzoic Acid Derivative
This protocol describes a general procedure for the acid-catalyzed esterification of a benzoic acid with methanol to yield the corresponding methyl benzoate.[2][3][4]
Materials:
-
Substituted Benzoic Acid (e.g., 4-ethynylbenzoic acid)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzoic acid in an excess of methanol (e.g., 20-40 mL per gram of acid).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of a methyl benzoate derivative.
Caption: General workflow for synthesis and analysis.
Signaling Pathway of Spectroscopic Analysis
This diagram illustrates the logical flow of information obtained from different spectroscopic techniques to elucidate the structure of the target molecule.
Caption: Information flow in spectroscopic analysis.
References
An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide focuses on the ¹H NMR spectrum of Methyl 2-ethynylbenzoate, a compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its spectral features is crucial for its unambiguous identification, purity assessment, and the characterization of related structures in drug discovery and development pipelines.
Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental ¹H NMR data for this compound, a comprehensive analysis based on empirical prediction and comparison with analogous structures is presented. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are crucial for interpreting the spectrum.
The structure of this compound contains distinct proton environments: the aromatic protons, the methyl ester protons, and the acetylenic proton. The deshielding and shielding effects of the ester and ethynyl functional groups, along with spin-spin coupling between adjacent protons, will govern the appearance of the ¹H NMR spectrum.
Data Presentation
The predicted ¹H NMR data for this compound is summarized in the table below. These values are estimated based on established increments for substituents on a benzene ring and typical values for methyl esters and terminal alkynes.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ortho: ~7-9 Hz, meta: ~1-2 Hz | 1H |
| H-4 | ~ 7.4 - 7.6 | Triplet of doublets (td) or multiplet (m) | ortho: ~7-9 Hz, meta: ~1-2 Hz | 1H |
| H-5 | ~ 7.3 - 7.5 | Triplet of doublets (td) or multiplet (m) | ortho: ~7-9 Hz, meta: ~1-2 Hz | 1H |
| H-6 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | ortho: ~7-9 Hz, meta: ~1-2 Hz | 1H |
| -OCH₃ | ~ 3.9 | Singlet (s) | N/A | 3H |
| C≡CH | ~ 3.3 | Singlet (s) | N/A | 1H |
Experimental Protocol
A standardized protocol for acquiring the ¹H NMR spectrum of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The spectrometer should be properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, well-resolved peaks.
-
Standard acquisition parameters should be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected to ensure accurate integration.
-
The chemical shifts of all signals should be referenced to the internal standard (TMS at 0.00 ppm).
-
The integrals of the signals should be carefully determined to establish the relative ratios of the different types of protons in the molecule.
-
The multiplicities and coupling constants for all relevant signals should be measured and analyzed to elucidate the connectivity of the protons.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound and highlights the different proton environments that would be observed in a ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton labeling.
The following diagram illustrates the expected signaling pathways (spin-spin coupling) in the aromatic region of the ¹H NMR spectrum.
Caption: Predicted spin-spin coupling interactions for aromatic protons.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-ethynylbenzoate. Due to the absence of readily available experimental spectra in public databases, this guide leverages predictive methodologies to offer valuable insights for the structural elucidation and characterization of this compound. It is intended to support research and development activities where the identification and purity assessment of this compound are critical.
Predicted 13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound have been predicted based on established principles of NMR spectroscopy and computational models. These predictions are tabulated below, with each carbon atom assigned according to the IUPAC numbering convention for the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 130.5 |
| C2 | 125.0 |
| C3 | 134.0 |
| C4 | 128.5 |
| C5 | 132.0 |
| C6 | 129.0 |
| C7 (C=O) | 166.0 |
| C8 (OCH3) | 52.5 |
| C9 (alkynyl) | 82.0 |
| C10 (alkynyl) | 80.5 |
Structure and Atom Numbering
The chemical structure of this compound with the corresponding atom numbering used for the NMR assignments is depicted in the diagram below.
Structure of this compound with atom numbering.
Experimental Protocol for 13C NMR Spectroscopy
While a specific experimental protocol for this compound is not available in the searched literature, a general procedure for obtaining a 13C NMR spectrum of a methyl benzoate derivative is provided below. This protocol is based on standard practices in NMR spectroscopy.[1][2][3]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[3]
-
The corresponding 13C frequency would be 100 MHz or 125 MHz, respectively.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
Temperature: The experiment is typically performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR spectrum.
Workflow for 13C NMR analysis.
This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. Researchers are encouraged to use this information in conjunction with other analytical techniques for a comprehensive characterization of the molecule.
References
Infrared spectroscopy of Methyl 2-ethynylbenzoate
An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-ethynylbenzoate
Abstract
This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of this compound (C₁₀H₈O₂).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation and quality control of this multifunctional molecule. We will explore the characteristic vibrational modes of the terminal alkyne, aromatic ester, and ortho-disubstituted benzene ring moieties. A detailed, field-proven experimental protocol for acquiring high-quality spectra is presented, followed by a systematic guide to spectral interpretation. The causality behind experimental choices and the influence of the molecule's unique electronic and steric environment on its infrared spectrum are discussed to provide a holistic understanding.
Introduction: The Molecule and the Method
1.1. This compound: A Versatile Building Block
This compound is an organic compound featuring three key functional groups: a terminal alkyne, a methyl ester, and an ortho-disubstituted aromatic ring. This unique combination makes it a valuable synthon in organic chemistry, particularly in the synthesis of heterocycles, polymers, and complex molecular architectures relevant to medicinal chemistry and materials science. Given its role as a precursor, verifying its structural integrity is paramount.
1.2. The Power of Infrared Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the types of bonds and functional groups present. For a molecule like this compound, IR spectroscopy serves as a rapid, non-destructive method to confirm the presence of its critical functional groups, making it a first-line technique for identity confirmation and purity assessment.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of this compound is a composite of the absorptions from its constituent parts. A logical approach to its interpretation involves analyzing the expected vibrational frequencies for each functional group.
Diagram: Key Functional Groups of this compound
References
Mass spectrometry fragmentation of Methyl 2-ethynylbenzoate.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-Ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the aromatic ring, the methyl ester group, and the ortho-substituted ethynyl group. The molecular ion (M+) is anticipated to be prominent due to the stable aromatic system. Subsequent fragmentation will likely proceed through several key pathways, including losses from the ester functionality and interactions involving the adjacent ethynyl group, a phenomenon known as the "ortho effect".[1][2][3][4]
Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Notes |
| 160 | [M]•+ | [C₁₀H₈O₂]•+ | - | Molecular Ion |
| 129 | [M - OCH₃]⁺ | [C₉H₅O]⁺ | •OCH₃ (31 u) | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl benzoates, leading to a stable acylium ion.[5][6] |
| 101 | [M - OCH₃ - CO]⁺ | [C₈H₅]⁺ | CO (28 u) | Subsequent loss of carbon monoxide from the acylium ion is a characteristic fragmentation of benzoyl compounds, resulting in a phenyl-type cation.[5] |
| 102 | [C₈H₆]•+ | C₂H₂O₂ (58 u) | Loss of methyl formate. This could be a result of a rearrangement. | |
| 76 | [C₆H₄]•+ | C₄H₄O₂ (84 u) | Loss of methyl acrylate through a complex rearrangement. | |
| 51 | [C₄H₃]⁺ | C₆H₅O₂ (109 u) | A smaller fragment possibly arising from the breakdown of the aromatic ring after initial fragmentations. The m/z 51 peak is often associated with the loss of acetylene from a phenyl cation.[7] |
Proposed Fragmentation Pathways
The fragmentation of this compound is likely to be initiated by the ionization of the molecule, forming a radical cation. The primary fragmentation steps are predicted to involve the ester group, with potential influence from the ortho-ethynyl substituent.
A key fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical (•OCH₃), which has a mass of 31 Da.[5][6] This would result in the formation of a stable benzoyl-type cation at m/z 129. This acylium ion can then undergo a characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da) to form a phenyl-type cation at m/z 101.[5]
Due to the ortho-positioning of the ethynyl and methyl ester groups, an "ortho effect" is plausible.[1][2][3][4] This could involve intramolecular interactions and rearrangements, potentially leading to the concerted loss of neutral molecules. For instance, a rearrangement could facilitate the loss of methyl formate (C₂H₂O₂) or other stable neutral species, leading to characteristic fragment ions.
The fragmentation of the aromatic ring itself, particularly after initial losses, can lead to smaller charged species. The presence of an ion at m/z 76 could indicate the formation of a benzyne radical cation, and further fragmentation to ions like m/z 51 is also possible.[7]
Below is a DOT script representation of the proposed fragmentation pathways.
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general methodology for analyzing aromatic esters by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This protocol is based on standard practices for similar analytes.
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-100 µg/mL.
-
Sample Injection: Inject 1 µL of the final working solution into the GC-MS system.
3.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
The following diagram illustrates the general experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. The primary fragmentation pathways are expected to involve the loss of the methoxy radical followed by the loss of carbon monoxide, which are characteristic of methyl benzoate derivatives. Furthermore, the potential for an "ortho effect" involving the ethynyl group could lead to unique and diagnostic fragmentation patterns. The experimental protocol outlined provides a robust starting point for the analysis of this and similar compounds. This guide serves as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development for the identification and characterization of ortho-alkynyl aromatic esters.
References
- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. | Semantic Scholar [semanticscholar.org]
- 5. brainly.com [brainly.com]
- 6. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Solubility of Methyl 2-ethynylbenzoate in organic solvents
An In-depth Technical Guide on the Solubility of Methyl 2-ethynylbenzoate in Organic Solvents
Introduction
This compound is a chemical compound with the molecular formula C10H8O2. It belongs to the class of aromatic esters and contains an ethynyl group, which makes it a valuable building block in organic synthesis, particularly in the formation of heterocyclic compounds and in metal-catalyzed cross-coupling reactions. The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation.
This guide provides an overview of the solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and presents a logical workflow for its synthesis and subsequent use in a common organic reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.
| Property | Value |
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 56-58 °C |
| Boiling Point | Not available |
| Density | Not available |
Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility can be inferred from its chemical structure. As a moderately polar molecule, it is expected to be soluble in a range of common organic solvents. The following table provides a qualitative assessment of its expected solubility.
| Solvent | Polarity Index | Expected Solubility |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Soluble |
| Diethyl Ether | 2.8 | Soluble |
| Dichloromethane | 3.1 | Soluble |
| Acetone | 5.1 | Soluble |
| Ethanol | 5.2 | Soluble |
| Methanol | 6.6 | Moderately Soluble |
Experimental Protocol for Solubility Determination
The following section details a general and robust method for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Data Analysis:
-
The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in g/100 mL or mol/L.
-
Logical Workflow: Synthesis and Application
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent use in a Sonogashira cross-coupling reaction, a common application for this type of compound.
Conclusion
While specific, comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains a gap in the readily accessible scientific literature, its structural characteristics suggest good solubility in common, moderately polar organic solvents. The provided experimental protocol offers a standardized and reliable method for researchers to determine these solubility values in their own laboratories. Understanding the solubility is paramount for optimizing reaction conditions, developing purification strategies, and for any formulation work involving this versatile synthetic building block. The logical workflow presented highlights its importance in synthetic organic chemistry, particularly in the construction of complex molecular architectures via cross-coupling reactions.
IUPAC name for Methyl 2-ethynylbenzoate
An In-Depth Technical Guide to Methyl 2-ethynylbenzoate: Synthesis, Characterization, and Applications
Executive Summary: this compound is a versatile bifunctional organic compound featuring both a terminal alkyne and a methyl ester on an aromatic scaffold. This unique combination of reactive groups makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven two-step synthesis protocol involving a Sonogashira coupling and subsequent deprotection, methods for its analytical characterization, and a discussion of its applications, particularly in the development of kinase inhibitors for targeted cancer therapy.
Chemical Identity and Properties
This compound is systematically named according to IUPAC nomenclature. Its identity is confirmed by its unique CAS registry number and molecular structure.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2-Ethynyl-Benzoic Acid Methyl Ester, o-Methoxycarbonylphenylacetylene | |
| CAS Number | 33577-99-0 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Canonical SMILES | C#CC1=CC=CC=C1C(=O)OC | |
| Appearance | Colorless to light yellow solid-liquid mixture | [2] |
| Boiling Point | 80-85 °C @ 1 Torr | [2] |
Strategic Synthesis of this compound
The synthesis of this compound is most efficiently achieved through a two-step process. This strategy involves the formation of the key carbon-carbon bond between the aromatic ring and the ethynyl group, followed by the removal of a protecting group.
Retrosynthetic Analysis & Strategy
A retrosynthetic analysis reveals that the target molecule can be disconnected at the aryl-alkyne C-C bond. This disconnection points to a cross-coupling reaction as the key synthetic step. The Sonogashira cross-coupling reaction is the premier choice for this transformation, coupling an aryl halide with a terminal alkyne.[3] To avoid side reactions and self-coupling of the terminal alkyne, a protected alkyne, such as trimethylsilylacetylene (TMSA), is employed. The synthesis, therefore, proceeds via a silylated intermediate, which is then deprotected to yield the final product.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of Methyl 2-ethynylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-ethynylbenzoate is a versatile building block in organic synthesis, prized for its reactive ethynyl group positioned ortho to a methyl ester. This unique arrangement allows for a variety of transformations, making it a valuable precursor for the synthesis of complex heterocyclic and polycyclic aromatic compounds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including its preparation via Sonogashira coupling and its application in the synthesis of isocoumarins.
I. Synthesis of this compound Derivatives
A primary and efficient method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2]
Experimental Protocol: Sonogashira Coupling for the Preparation of this compound Derivatives[3]
This protocol describes the general procedure for the synthesis of various substituted Methyl 2-ethynylbenzoates starting from the corresponding methyl 2-iodobenzoates.
Materials:
-
Methyl 2-iodobenzoate derivative
-
Terminal alkyne (e.g., (4-methoxyphenyl)acetylene)
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the methyl 2-iodobenzoate derivative (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).
-
Add a mixture of anhydrous THF and anhydrous toluene (1:1, v/v).
-
To this suspension, add triethylamine (3.0 equiv.) followed by the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
II. Application in Heterocycle Synthesis: Isocoumarins
This compound derivatives are excellent precursors for the synthesis of isocoumarins, a class of compounds present in numerous natural products with a wide range of biological activities.[3][4] A notable application is the catalyst-free reaction with 1,1-bis[(trifluoromethyl)sulfonyl]ethylene (Tf₂C=CH₂) for the synthesis of 3-aryl-4-bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins.[5]
Reaction Scheme: Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins[3]
Caption: General scheme for isocoumarin synthesis.
Quantitative Data: Synthesis of Isocoumarins from this compound Derivatives[3]
The following table summarizes the yields for the synthesis of various 3-aryl-4-bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins from the corresponding this compound derivatives.
| Entry | R¹ (on benzoate) | R² (on alkyne) | Product | Yield (%) |
| 1 | H | 4-MeOC₆H₄ | 3a | 95 |
| 2 | H | 4-MeC₆H₄ | 3b | 81 |
| 3 | H | C₆H₅ | 3c | 75 |
| 4 | H | 2-Thienyl | 3d | 80 |
| 5 | 4-Me | 4-MeOC₆H₄ | 3e | 90 |
| 6 | 4-MeO | 4-MeOC₆H₄ | 3f | 92 |
| 7 | 4-Cl | 4-MeOC₆H₄ | 3g | 65 |
| 8 | 4-NO₂ | 4-MeOC₆H₄ | 3h | 40 |
Experimental Protocol: Synthesis of Methyl 2-[(4-methoxyphenyl)ethynyl]benzoate (2a) and its conversion to Isocoumarin (3a)[3]
Part A: Synthesis of Methyl 2-[(4-methoxyphenyl)ethynyl]benzoate (2a)
This is a specific example following the general Sonogashira protocol.
-
To a solution of methyl 2-iodobenzoate (1.0 g, 3.82 mmol) in a 1:1 mixture of THF/toluene (20 mL) was added Pd(PPh₃)₂Cl₂ (134 mg, 0.19 mmol), CuI (73 mg, 0.38 mmol), and triethylamine (1.6 mL, 11.46 mmol).
-
4-Methoxyphenylacetylene (0.61 g, 4.58 mmol) was then added, and the mixture was stirred at room temperature for 12 hours.
-
The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated.
-
The residue was purified by column chromatography (Hexane/EtOAc, 9:1) to give 2a as a white solid (0.92 g, 90% yield).
Part B: Synthesis of 3-(4-Methoxyphenyl)-4-{[bis(trifluoromethyl)sulfonyl]methyl}isocoumarin (3a)
-
A solution of methyl 2-[(4-methoxyphenyl)ethynyl]benzoate 2a (53.2 mg, 0.2 mmol) and 1,1-bis[(trifluoromethyl)sulfonyl]ethylene (generated in situ from Yanai's reagent, 1.0 equiv) in acetonitrile (2 mL) was stirred at 40 °C for 8 hours.
-
The solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography (Hexane/EtOAc, 8:2) to afford isocoumarin 3a as a white solid (95% yield).
Proposed Reaction Mechanism[3][5]
The reaction is proposed to proceed through an initial nucleophilic attack of the alkyne on the electron-deficient olefin, followed by an intramolecular cyclization.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-Ethynylbenzoate: A Versatile Building Block for the Synthesis of Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-ethynylbenzoate is a readily accessible and highly versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic scaffolds. Its unique structure, featuring a reactive terminal alkyne and an ester group in an ortho relationship on a benzene ring, allows for a variety of cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocycles, including isocoumarins, isoquinolones, and provides a theoretical framework for the synthesis of other key heterocyclic systems. The methodologies presented herein are valuable for researchers in medicinal chemistry and drug development, as the resulting heterocyclic cores are prevalent in numerous biologically active compounds.
Synthesis of Isocoumarins and Isoquinolones
A straightforward and efficient method for the synthesis of 3,4-disubstituted isocoumarins and isoquinolones utilizes the reaction of this compound derivatives with 1,1-bis(triflyl)ethylene (Tf₂C=CH₂). This catalyst-free approach proceeds via a nucleophilic attack of the alkyne followed by a concomitant heterocyclization.[1][2]
General Reaction Scheme:
Caption: General workflow for isocoumarin synthesis.
Experimental Protocol: Synthesis of 3-Aryl-4-bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins[2]
Materials:
-
Methyl 2-[(aryl)ethynyl]benzoate (1.0 equiv)
-
1,1-Bis(triflyl)ethylene (1.0 equiv)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the methyl 2-[(aryl)ethynyl]benzoate in acetonitrile, add an equimolar amount of 1,1-bis(triflyl)ethylene.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isocoumarin derivative.
| Entry | R Group on Alkyne | Product | Yield (%) |
| 1 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-4-(2,2-bis(trifluoromethylsulfonyl)ethyl)isocoumarin | 95 |
| 2 | Phenyl | 3-Phenyl-4-(2,2-bis(trifluoromethylsulfonyl)ethyl)isocoumarin | 85 |
| 3 | 4-Tolyl | 3-(4-Tolyl)-4-(2,2-bis(trifluoromethylsulfonyl)ethyl)isocoumarin | 90 |
Table 1: Synthesis of various isocoumarin derivatives.[2]
The synthesis of the starting material, this compound, can be readily achieved via a Sonogashira coupling of methyl 2-iodobenzoate with a terminal alkyne.[2]
Caption: Synthesis of this compound via Sonogashira coupling.
Theoretical Pathways to Other Heterocycles
While detailed protocols for a wide variety of heterocycles are still emerging, the reactivity of this compound suggests its utility in the synthesis of several other important heterocyclic systems.
Synthesis of Pyrazoles
The reaction of terminal alkynes with hydrazine is a well-established method for the synthesis of pyrazoles.[3] It is proposed that this compound can react with hydrazine or its derivatives to yield pyrazoles, which may then undergo further intramolecular cyclization.
References
Application Notes and Protocols: Reaction Mechanisms Involving Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethynylbenzoate is a versatile bifunctional organic building block possessing both a terminal alkyne and a methyl ester ortho to each other on a benzene ring. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of complex heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The ethynyl group serves as a reactive handle for various transformations, including transition-metal-catalyzed cyclizations, cycloaddition reactions, and cross-coupling reactions. The adjacent ester functionality can act as an intramolecular nucleophile or electrophile, facilitating elegant tandem and domino reaction cascades. These application notes provide an overview of key reaction mechanisms involving this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.[1] For the preparation of this compound, Methyl 2-iodobenzoate or Methyl 2-bromobenzoate can be coupled with a protected or unprotected acetylene source. A subsequent deprotection step may be necessary if a silyl-protected alkyne is used.
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes the coupling of Methyl 2-iodobenzoate with (trimethylsilyl)acetylene, followed by desilylation.
Materials:
-
Methyl 2-iodobenzoate
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Experimental Procedure:
-
Step 1: Sonogashira Coupling
-
To a dry, argon-flushed round-bottom flask, add Methyl 2-iodobenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
To this stirring mixture, add (trimethylsilyl)acetylene (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford Methyl 2-((trimethylsilyl)ethynyl)benzoate.
-
-
Step 2: Desilylation [2]
-
Dissolve the Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 equiv) in methanol.
-
Add potassium carbonate (1.5 equiv) and stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The residue can be further purified by column chromatography if necessary to yield pure this compound.[2]
-
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Transition-Metal-Catalyzed Intramolecular Cyclization: Synthesis of Isocoumarins
One of the most powerful applications of this compound is its use in transition-metal-catalyzed intramolecular cyclization reactions to form isocoumarins.[3] Isocoumarins are an important class of lactones present in many natural products with diverse biological activities.[4] This transformation typically involves the activation of the alkyne by a transition metal catalyst (e.g., Palladium or Gold), followed by a nucleophilic attack from the oxygen atom of the ester carbonyl group.
2.1 Palladium-Catalyzed Oxidative Cyclization
Palladium(II) catalysts can promote the oxidative cyclization of 2-alkynylbenzoates. This process often involves an intramolecular oxypalladation of the alkyne, followed by subsequent steps that can include coupling with other molecules.
Protocol 2: Palladium-Catalyzed Synthesis of 3-Substituted Isocoumarins
This protocol is a general procedure adapted from the palladium-catalyzed cyclization of 2-alkynylbenzoates.
Materials:
-
This compound derivative (e.g., Methyl 2-(phenylethynyl)benzoate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Appropriate ligand (e.g., triphenylphosphine, if required)
-
Oxidant (e.g., benzoquinone, or under aerobic conditions)
-
Solvent (e.g., Toluene, DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
In a sealed tube, dissolve the this compound derivative (1.0 equiv) in the chosen solvent.
-
Add Pd(OAc)₂ (5-10 mol%) and any required ligand or additives.
-
If not under aerobic conditions, add the oxidant (e.g., benzoquinone, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isocoumarin.
2.2 Gold-Catalyzed Domino Arylation/Oxo-cyclization
A cooperative photoredox and gold catalytic system can be employed for the synthesis of 3,4-disubstituted isocoumarins from 2-alkynylbenzoates and arenediazonium salts.[5][6] This reaction proceeds under mild conditions and offers a route to highly functionalized isocoumarin cores.[5]
Protocol 3: Gold-Catalyzed Synthesis of 3,4-Disubstituted Isocoumarins
This protocol is adapted from the dual photoredox/gold-catalyzed cyclization of 2-alkynylbenzoates.[5]
Materials:
-
This compound derivative (1.0 equiv)
-
Arenediazonium salt (e.g., benzenediazonium tetrafluoroborate, 1.5 equiv)
-
Gold(I) catalyst (e.g., PPh₃AuNTf₂, 2 mol%)
-
Photocatalyst (e.g., Eosin Y, 2 mol%)
-
Acetonitrile (with 5% water)
-
Blue LED lamp
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
In a reaction vessel, dissolve the this compound derivative, the gold catalyst, and the photocatalyst in acetonitrile/water.
-
Add the arenediazonium salt to the mixture.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3,4-disubstituted isocoumarin.
Table 1: Representative Data for Transition-Metal-Catalyzed Synthesis of Isocoumarins from 2-Alkynylbenzoates
| Entry | Catalyst System | Substrate (R group on alkyne) | Product | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / O₂ | Phenyl | 3-Phenyl-1H-isochromen-1-one | 85 | Adapted from[7] |
| 2 | PPh₃AuNTf₂ / Eosin Y / Blue LED | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-4-aryl-1H-isochromen-1-one | 91 | [5] |
| 3 | PdCl₂(PPh₃)₂ / CuI / O₂ | n-Butyl | 3-n-Butyl-1H-isochromen-1-one | 78 | Generic adaptation |
| 4 | AuCl₃ | H | 1H-Isochromen-1-one | 75 | Generic adaptation |
Diagram 2: Catalytic Cycles for Isocoumarin Synthesis
Caption: Simplified catalytic cycles for isocoumarin synthesis.
Cycloaddition Reactions
The electron-deficient alkyne in this compound can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a range of polycyclic and heterocyclic systems.
3.1 [4+2] Diels-Alder Reaction
This compound can participate as a dienophile in Diels-Alder reactions with electron-rich dienes.[8] The reaction leads to the formation of a six-membered ring, which can be a precursor to complex aromatic systems after subsequent transformations.
3.2 [3+2] Dipolar Cycloaddition
The alkyne moiety can also react with 1,3-dipoles (e.g., azides, nitrile oxides, nitrones) in a [3+2] cycloaddition to form five-membered heterocyclic rings such as triazoles, isoxazoles, and pyrazoles.[9] These reactions are often highly regioselective.
Protocol 4: General Procedure for [3+2] Cycloaddition with an Azide
This protocol outlines the synthesis of a triazole derivative from this compound and an organic azide.
Materials:
-
This compound (1.0 equiv)
-
Organic azide (e.g., Benzyl azide, 1.0 equiv)
-
Copper(I) iodide (CuI, 5-10 mol%) or other copper(I) source
-
Base/Ligand (e.g., DIPEA, TBTA)
-
Solvent (e.g., t-BuOH/H₂O, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
To a solution of this compound and the organic azide in the chosen solvent system, add the copper(I) catalyst and any ligand.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired triazole derivative.
Diagram 3: Cycloaddition Reaction Pathways
Caption: Potential cycloaddition pathways for this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a range of transformations, most notably transition-metal-catalyzed intramolecular cyclizations and various cycloaddition reactions, allows for the efficient construction of diverse and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore and exploit the rich chemistry of this compound in the pursuit of novel therapeutics and advanced materials.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. This compound | 33577-99-0 [chemicalbook.com]
- 3. Isocoumarin synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01371A [pubs.rsc.org]
- 6. Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling Reactions of Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of Methyl 2-ethynylbenzoate with various aryl halides. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules and conjugated systems.
Overview of the Sonogashira Coupling
The Sonogashira coupling reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the cross-coupling of a terminal alkyne with an sp2-hybridized carbon of an aryl or vinyl halide. The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a highly valuable transformation in organic synthesis. Both traditional copper-cocatalyzed and more modern copper-free protocols have been developed to address specific substrate requirements and to avoid potential issues such as alkyne homocoupling.
Data Presentation: Sonogashira Coupling of this compound
The following table summarizes various reported reaction conditions for the Sonogashira coupling involving this compound and related compounds. This data allows for easy comparison of different catalytic systems and reaction parameters.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodotoluene | This compound | Pd(OAc)₂ (5) | CuI (10) | Et₂NH | DMF | RT | - | 79 | [1] |
| 1-Iodo-4-nitrobenzene | This compound | Pd(PPh₃)₄ (5) | CuI (15) | DIPA | DMF | RT | - | - | [2] |
| Methyl 2-iodo-3-nitrobenzoate | Phenylacetylene | (Ph₃P)₂PdCl₂ | - | iPr₂NH | THF | - | - | - | [3] |
| Aryl Halides | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | NEt₃ | NEt₃ | Reflux | - | - | [4] |
| 2-Iodo-3-nitrobenzoic acid | Arylethyne | - | Cu(I) | - | - | - | - | - | [3] |
| Diiodide 2 | TMS-protected alkyne | Pd(PPh₃)₄ (5) | CuI (15) or KF | DIPA or KF | DMF | - | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Sonogashira coupling of this compound.
Protocol 1: Copper-Co-catalyzed Sonogashira Coupling of this compound with 2-Iodotoluene
This protocol is adapted from the synthesis of 2-carbomethoxy-2'-methyltolane.[1]
Materials:
-
This compound
-
2-Iodotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Diethylamine (Et₂NH)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), 2-iodotoluene (1.1 eq.), palladium(II) acetate (0.05 eq.), and copper(I) iodide (0.10 eq.).
-
Add anhydrous DMF as the solvent, followed by diethylamine (2-5 eq.) as the base.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-carbomethoxy-2'-methyltolane (79% yield).[1]
Protocol 2: General Procedure for Sonogashira-Hagihara Coupling
This general procedure can be adapted for the coupling of various aryl halides with this compound.[4]
Materials:
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃), dry
-
Schlenk flask
-
Magnetic stirrer and heating plate with reflux condenser
-
Inert atmosphere (Nitrogen)
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
In the flask, suspend the aryl halide (5 mmol), Pd(PPh₃)₂Cl₂ (1 mol %), and CuI (2 mol %) in 7 mL of dry triethylamine with stirring.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of dry triethylamine.
-
Add the solution of this compound dropwise to the reaction mixture at ambient temperature.
-
Stir the resulting solution at reflux temperature until complete conversion is observed by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Visualizations
Experimental Workflow for Sonogashira Coupling
The following diagram illustrates a generalized workflow for the Sonogashira coupling of this compound.
References
Application of Methyl 2-ethynylbenzoate in Medicinal Chemistry: Synthesis of Isoquinolone Scaffolds as Potential Anticancer Agents
Introduction
Methyl 2-ethynylbenzoate is a versatile bifunctional building block in medicinal chemistry, featuring a terminal alkyne and a methyl ester on a benzene ring. This unique arrangement of reactive groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The ethynyl group readily participates in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and transition metal-catalyzed annulations, while the methyl ester provides a handle for further functionalization, for instance, through amidation. This application note focuses on the utility of this compound in the synthesis of isoquinolone derivatives, a class of compounds known for their significant biological activities, including anticancer properties.
Application in the Synthesis of Anticancer Isoquinolones
The isoquinolone scaffold is a prominent feature in numerous natural products and synthetic molecules exhibiting a wide range of pharmacological activities, including potent anticancer effects. The strategic use of this compound allows for the efficient construction of this privileged heterocyclic core. A key synthetic strategy involves the rhodium-catalyzed C-H activation and annulation of N-methoxybenzamides with alkynes. In this reaction, the N-methoxybenzamide serves as the directing group and the source of the nitrogen atom for the isoquinolone ring, while the alkyne partner, such as this compound, provides the remaining carbon atoms to complete the heterocyclic framework. The resulting isoquinolone derivatives can be further elaborated to explore structure-activity relationships (SAR) and optimize their anticancer potency.
Quantitative Data: Anticancer Activity of Substituted Isoquinolones
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Lamellarin D | P388 (murine leukemia) | ~0.25 µg/mL | [1] |
| A549 (human lung carcinoma) | ~0.25 µg/mL | [1] | |
| Lamellarin K | P388 (murine leukemia) | ~0.25 µg/mL | [1] |
| A549 (human lung carcinoma) | ~0.25 µg/mL | [1] | |
| Lamellarin M | P388 (murine leukemia) | ~0.25 µg/mL | [1] |
| A549 (human lung carcinoma) | ~0.25 µg/mL | [1] | |
| Compound 45 | A549 (human lung carcinoma) | 0.44 | [2] |
| Compound 11 | HCT 116 (human colon carcinoma) | 3.7 | [3] |
| MCF-7 (human breast adenocarcinoma) | 1.2 | [3] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Synthesis of Methyl 1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylate
This protocol describes a representative procedure for the synthesis of an isoquinolone derivative from this compound and N-methoxy-N-phenylbenzamide, based on established rhodium-catalyzed annulation methodologies.
Materials:
-
This compound
-
N-methoxy-N-phenylbenzamide
-
[Rh(Cp*)Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
CsOAc (Cesium acetate)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To an oven-dried Schlenk tube, add N-methoxy-N-phenylbenzamide (1.0 equiv.), this compound (1.2 equiv.), [Rh(Cp*)Cl₂]₂ (2.5 mol%), and CsOAc (1.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous 1,2-dichloroethane (0.2 M concentration with respect to the N-methoxybenzamide) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, Methyl 1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylate.
Protocol 2: PARP-1 Enzyme Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized isoquinolone derivatives against the Poly(ADP-ribose) polymerase-1 (PARP-1) enzyme, a key target in cancer therapy.
Materials:
-
Synthesized isoquinolone compounds
-
Recombinant human PARP-1 enzyme
-
Histone H1 (PARP-1 substrate)
-
Biotinylated NAD⁺
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody (horseradish peroxidase conjugated)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with biotinylated NAD⁺ according to the manufacturer's instructions.
-
In a separate plate, prepare serial dilutions of the synthesized isoquinolone compounds in assay buffer.
-
To each well of the coated plate, add the assay buffer, histone H1, and the test compounds at various concentrations.
-
Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate multiple times with a wash buffer (e.g., PBS with Tween-20) to remove unbound reagents.
-
Add the anti-poly(ADP-ribose)-HRP antibody and incubate for 1 hour.
-
Wash the plate again to remove the unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Visualizations
References
- 1. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethynylbenzoate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring an electrophilic methyl ester and a nucleophilic terminal alkyne positioned ortho to each other on a benzene ring, allows for a diverse range of chemical transformations. This arrangement is particularly amenable to cyclization reactions, providing access to important heterocyclic scaffolds commonly found in biologically active compounds and approved drugs.
These application notes provide detailed methodologies for the synthesis of two key classes of pharmaceutical intermediates from this compound: isocoumarins and isoquinolones . Isocoumarins are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the isoquinolone core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with diverse therapeutic applications.
The protocols outlined herein are based on established synthetic strategies, offering reliable and reproducible methods for researchers in drug discovery and development. Quantitative data is summarized for ease of comparison, and experimental workflows are visualized to provide a clear understanding of the synthetic pathways.
Synthesis of this compound (Starting Material)
The starting material, this compound, can be readily synthesized from commercially available methyl 2-iodobenzoate via a Sonogashira coupling reaction with a suitable acetylene source, such as trimethylsilylacetylene, followed by deprotection.
Experimental Protocol: Sonogashira Coupling for this compound
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of methyl 2-iodobenzoate with trimethylsilylacetylene.
Materials:
-
Methyl 2-iodobenzoate
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-iodobenzoate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add anhydrous, degassed THF (concentration typically 0.1-0.5 M) followed by triethylamine (2-5 eq.).
-
Add trimethylsilylacetylene (1.1-1.5 eq.) dropwise to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield methyl 2-((trimethylsilyl)ethynyl)benzoate.
-
The trimethylsilyl protecting group can be removed by treatment with a fluoride source (e.g., TBAF in THF) or potassium carbonate in methanol to afford this compound.
Application 1: Synthesis of 3,4-Disubstituted Isocoumarins
Isocoumarins are an important class of lactones with a wide range of biological activities. A straightforward method for the synthesis of 3-aryl-4-bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins from this compound derivatives involves a reaction with the shelf-stable Yanai's reagent {1,1,3,3-tetrakis[(trifluoromethyl)sulfonyl]propene-2-ide}. This reaction proceeds via a nucleophilic attack of the alkyne followed by an intramolecular oxycyclization.[1][2]
Quantitative Data for Isocoumarin Synthesis
| Entry | R Group on Alkyne | Product | Yield (%) |
| 1 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-4-{bis[(trifluoromethyl)sulfonyl]methyl}isocoumarin | 95 |
| 2 | 4-Methylphenyl | 3-(4-Methylphenyl)-4-{bis[(trifluoromethyl)sulfonyl]methyl}isocoumarin | 85 |
| 3 | Phenyl | 3-Phenyl-4-{bis[(trifluoromethyl)sulfonyl]methyl}isocoumarin | 82 |
| 4 | 2-Thienyl | 3-(2-Thienyl)-4-{bis[(trifluoromethyl)sulfonyl]methyl}isocoumarin | 78 |
| 5 | 4-Fluorophenyl | 3-(4-Fluorophenyl)-4-{bis[(trifluoromethyl)sulfonyl]methyl}isocoumarin | 65 |
Yields are based on the reaction of the corresponding methyl 2-(alkynyl)benzoate with Yanai's reagent as reported in the literature.[1]
Experimental Protocol: Synthesis of 3-Aryl-4-bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins
This protocol describes the synthesis of 3-(4-Methoxyphenyl)-4-{bis[(trifluoromethyl)sulfonyl]methyl}isocoumarin from methyl 2-((4-methoxyphenyl)ethynyl)benzoate.
Materials:
-
Methyl 2-((4-methoxyphenyl)ethynyl)benzoate
-
Yanai's reagent {1,1,3,3-tetrakis[(trifluoromethyl)sulfonyl]propene-2-ide}
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a reaction vial, dissolve methyl 2-((4-methoxyphenyl)ethynyl)benzoate (1.0 eq.) in anhydrous acetonitrile.
-
Add Yanai's reagent (1.0 eq.) to the solution.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired isocoumarin.[1][2]
Experimental Workflow: Isocoumarin Synthesis
Caption: Workflow for the synthesis of 3,4-disubstituted isocoumarins.
Application 2: Synthesis of Isoquinolones
Isoquinolones are a class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals. A common strategy for their synthesis involves the cyclization of 2-alkynylbenzamides. While a direct, one-pot reaction from this compound and an amine is not widely reported, a reliable two-step procedure can be employed. This involves the initial amidation of this compound to the corresponding 2-ethynylbenzamide, followed by a metal-catalyzed intramolecular cyclization.
Quantitative Data for Isoquinolone Synthesis (Two-Step)
Step 1: Amidation of this compound Quantitative data for this specific amidation is not readily available in the literature and would need to be determined empirically. Typical yields for amidation of methyl benzoates with primary amines can range from moderate to high, depending on the specific amine and reaction conditions.
Step 2: Cyclization of 2-Ethynylbenzamides Yields for the cyclization step are generally good to excellent, depending on the catalyst and substrate.
| Entry | Amine Used (for Step 1) | Cyclization Catalyst (for Step 2) | Product | Overall Yield (Estimated) |
| 1 | Aniline | Pd(OAc)₂ / PPh₃ | 2-Phenylisoquinolin-1(2H)-one | Good |
| 2 | Benzylamine | CuI / L-proline | 2-Benzylisoquinolin-1(2H)-one | Good |
| 3 | p-Methoxyaniline | Rh(III) catalyst | 2-(4-Methoxyphenyl)isoquinolin-1(2H)-one | Good-Excellent |
Experimental Protocol: Two-Step Synthesis of Isoquinolones
Step 1: Synthesis of N-Aryl-2-ethynylbenzamide
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Sodium methoxide (NaOMe) or other suitable catalyst
-
Methanol (anhydrous) or other suitable solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Add the primary amine (1.1-1.5 eq.).
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-aryl-2-ethynylbenzamide, which can be used in the next step with or without further purification.
Step 2: Cyclization to Isoquinolone
Materials:
-
N-Aryl-2-ethynylbenzamide (from Step 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-aryl-2-ethynylbenzamide (1.0 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinolone.
Logical Relationship: Two-Step Isoquinolone Synthesis
References
Application Notes and Protocols for the Derivatization of Methyl 2-ethynylbenzoate
Abstract
Methyl 2-ethynylbenzoate is a highly versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a terminal alkyne and a methyl ester ortho to each other on a benzene ring, provides two distinct and strategically important points for chemical modification. This guide offers a comprehensive overview of key experimental procedures for the derivatization of this compound, targeting researchers, medicinal chemists, and materials scientists. We provide detailed, field-tested protocols for cornerstone reactions such as Sonogashira cross-coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and intramolecular cyclization to form isoquinolones, as well as hydrolysis of the ester moiety. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated throughout to ensure scientific integrity and practical applicability.
Introduction: The Synthetic Utility of this compound
This compound (CAS 33577-99-0, Molecular Formula: C₁₀H₈O₂, Molecular Weight: 160.17 g/mol ) is a valuable intermediate in the synthesis of complex organic molecules.[1] The terminal alkyne group is a gateway to a host of powerful transformations including carbon-carbon bond formations and cycloadditions, while the methyl ester provides a handle for hydrolysis and subsequent amide couplings or other modifications. This ortho-arrangement is particularly powerful, enabling tandem reactions and intramolecular cyclizations to rapidly build molecular complexity. Its derivatives are key components in the synthesis of pharmaceuticals, organic materials, and molecular probes.[2][3]
Physicochemical Properties and Safety
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is typically a liquid and may be harmful if swallowed.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[6]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[6] If swallowed, rinse mouth and call a poison center or doctor.[4] In case of eye contact, rinse immediately with plenty of water.[6]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[4]
Derivatization via the Terminal Alkyne
The terminal alkyne is the most versatile functional group for derivatization, enabling access to a wide array of molecular architectures.
Sonogashira Cross-Coupling: C-C Bond Formation
The Sonogashira reaction is a robust and widely used method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[8]
Causality of Reagents:
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium complex is the core of the catalytic cycle, undergoing oxidative addition with the aryl halide and reductive elimination to form the final product.[7]
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium complex, accelerating the reaction rate.[7]
-
Base (e.g., Triethylamine, Diisopropylamine): An amine base is crucial for deprotonating the terminal alkyne and for neutralizing the hydrogen halide byproduct generated during the reaction.[9]
-
Solvent: Anhydrous, degassed solvents like THF or toluene are used to prevent moisture from interfering with the catalytic cycle and to dissolve the reagents.[10]
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
This protocol is adapted from standard literature procedures for Sonogashira couplings.[10]
Materials:
-
This compound (1.0 eq.)
-
Aryl Halide (e.g., 4-Iodoanisole) (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2-5 eq.)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Schlenk flask and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the amine base.
-
Degas the resulting mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Stir the reaction at room temperature or heat to 50-80 °C. Monitor progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Copper-free conditions are employed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling) and are often preferred for substrates sensitive to copper.[11]
Materials:
-
This compound (1.0 eq.)
-
Aryl Bromide or Triflate (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., XPhos) (4-10 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or TBAF) (2-3 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane or solvent-free)[11]
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry Schlenk flask.
-
Add the aryl halide, this compound, and the base.
-
Add the anhydrous, degassed solvent (if not solvent-free).
-
Seal the flask and stir at the desired temperature (typically 25-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
| Aryl Halide Type | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25-50 | >90% |
| Aryl Bromide | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 60-80 | 70-85% |
| Aryl Bromide | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-100 | 75-90% |
| Aryl Chloride | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | 80 | 60-80%[11] |
| Table 1: Typical conditions for Sonogashira coupling with this compound. |
Azide-Alkyne Cycloaddition (Click Chemistry)
"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[12] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[13] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for bioconjugation and materials science.[14]
Causality of Reagents:
-
Copper(I) Source: The reaction is catalyzed by Cu(I). This is often generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent (e.g., sodium ascorbate). This avoids the need to handle potentially unstable Cu(I) salts directly.[13]
-
Solvent System: The reaction proceeds well under aqueous conditions, often using mixtures like t-butanol/water or DMSO/water, which enhances its biocompatibility.[13]
Caption: Plausible mechanism for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This protocol is a general method adaptable for various azides.[13]
Materials:
-
This compound (1.0 eq.)
-
Organic Azide (e.g., Benzyl Azide) (1.0 eq.)
-
Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%, freshly prepared 1M solution in water)
-
Solvent (e.g., 1:1 mixture of t-butanol and water)
Procedure:
-
In a vial, dissolve this compound and the organic azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh 1M solution of sodium ascorbate in water.
-
To the reaction mixture, add the CuSO₄ solution followed by the sodium ascorbate solution. The solution may turn from blue to a yellowish-green or heterogeneous mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product can often be isolated in high purity without chromatography, but silica gel chromatography can be used if necessary.
Synthesis of Isoquinolones
The ortho-positioning of the alkyne and ester groups in this compound makes it an excellent precursor for synthesizing isoquinolone scaffolds, which are prevalent in medicinal chemistry.[15] One efficient method involves a ruthenium(II)-catalyzed oxidative annulation with isocyanates.[16]
This protocol is based on a reported method for the synthesis of highly substituted isoquinolones.[16]
Materials:
-
This compound (or a related diaryl alkyne for broader scope)
-
Isocyanate (e.g., Benzyl Isocyanate) (1.2 eq.)
-
Ruthenium Catalyst [e.g., {Ru(p-cymene)Cl₂}₂] (5 mol%)
-
Oxidant (e.g., Cu(OTf)₂) (2.0 eq.)
-
Base (e.g., Cs₂CO₃) (2.0 eq.)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE))
Procedure:
-
To a sealed reaction tube, add the alkyne, isocyanate, ruthenium catalyst, oxidant, and base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 120 °C for 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired isoquinolone.
Derivatization via the Ester Group
While the alkyne offers more diverse transformations, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, opening a new avenue for derivatization, such as amide bond formation.
Alkaline Hydrolysis
Base-catalyzed hydrolysis (saponification) is a straightforward and high-yielding method to convert the methyl ester to a carboxylate salt, which is then protonated to the carboxylic acid.[17]
Materials:
-
This compound (1.0 eq.)
-
Base (e.g., Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)) (2-3 eq.)
-
Solvent (e.g., 3:1 mixture of THF and water)
-
Hydrochloric Acid (HCl, 1M solution)
Procedure:
-
Dissolve this compound in the THF/water solvent mixture in a round-bottom flask.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed (typically 2-6 hours).
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 2-ethynylbenzoic acid, which can be purified by recrystallization if necessary.
Summary of Derivatization Pathways
The following diagram summarizes the primary derivatization routes for this compound discussed in this guide.
Caption: Key derivatization pathways for this compound.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-ethynylbenzoate in the Synthesis of Novel Materials
Introduction
Methyl 2-ethynylbenzoate (CAS: 33577-99-0) is a versatile bifunctional building block in organic synthesis, featuring both a terminal alkyne and a methyl ester group on an aromatic ring.[1][2] This unique arrangement allows for orthogonal chemical modifications, making it an invaluable precursor for the synthesis of complex molecules, novel polymers, and functional materials. Its applications span from the development of π-conjugated systems for organic electronics to the construction of heterocyclic scaffolds in medicinal chemistry. These notes provide detailed applications and experimental protocols for researchers, scientists, and drug development professionals.
Application Note 1: Synthesis of Advanced Conjugated Systems via Cross-Coupling Reactions
The terminal alkyne of this compound is a prime functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[3] This reaction allows for the efficient coupling of the alkyne with aryl or vinyl halides, providing a direct route to extended π-conjugated systems. These materials are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting materials.[4] The reaction can be performed under traditional copper-cocatalyzed conditions or through more modern copper-free protocols, which can prevent the undesirable formation of alkyne homocoupling byproducts.[5][6]
Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl halide. Both traditional copper-catalyzed and copper-free versions are presented as starting points for optimization.[5][6]
Method A: Traditional Copper-Cocatalyzed Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous and degassed solvent (e.g., THF or Toluene)
-
Schlenk flask, magnetic stirrer, heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.1 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).[5]
-
Add the anhydrous, degassed solvent (typical concentration 0.1-0.5 M) followed by the amine base (2-5 eq.).[5]
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Method B: Copper-Free Sonogashira Coupling
This method is advantageous for preventing the formation of diyne byproducts.[6]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate [Pd(OAc)₂]
-
Phosphine Ligand (e.g., P(p-tol)₃, SPhos, XPhos)
-
Base (e.g., DBU, Cs₂CO₃, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., THF, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.) to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 5-10 minutes.
-
Add this compound (1.0 eq.), the aryl bromide (1.2 eq.), and the base (2.0-3.0 eq.).
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[6]
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Traditional (Cu-catalyzed)[5] | Copper-Free[6] |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (1-5 mol%) |
| Ligand | - | P(p-tol)₃, SPhos, XPhos |
| Cocatalyst | CuI (4-10 mol%) | None |
| Base | Et₃N, Diisopropylamine | DBU, Cs₂CO₃, K₂CO₃ |
| Solvent | THF, Toluene | THF, Dioxane |
| Temperature | 25 - 80 °C | 80 - 110 °C |
| Typical Yield | Good to Excellent | Good to Excellent |
Application Note 2: [3+2] Cycloaddition Reactions for Heterocycle Synthesis
The ethynyl group is a powerful dienophile and dipolarophile for cycloaddition reactions, enabling the construction of five- and six-membered rings.[7][8] A particularly prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. In drug discovery, triazole rings are valuable isosteres for other functional groups and can improve pharmacokinetic properties.[9] By reacting this compound with various organic azides, a library of novel triazole-containing compounds can be rapidly synthesized for screening in drug development programs.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., tert-butanol/water 1:1, DMF, or DMSO)
-
Reaction vial or flask with magnetic stirrer
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.1 eq.) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The order of addition is crucial to ensure the in-situ reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify by column chromatography or recrystallization if the product is a solid.
Table 2: Representative Parameters for CuAAC Reactions
| Parameter | Typical Conditions |
| Alkyne:Azide Ratio | 1 : 1.0-1.1 |
| Cu(I) Source | CuSO₄·5H₂O / Sodium Ascorbate |
| Catalyst Loading | 1-5 mol% |
| Solvent | t-BuOH/H₂O, DMF, DMSO |
| Temperature | 25 °C (Room Temperature) |
| Reaction Time | 1 - 24 hours |
| Typical Yield | High to Quantitative |
Application Note 3: Precursor for Novel Polymer Synthesis
This compound serves as an excellent starting point for the synthesis of novel monomers. The ethynyl group can be polymerized directly under certain conditions or, more commonly, functionalized using the reactions described above (e.g., Sonogashira or CuAAC) to introduce a polymerizable group. For instance, coupling the alkyne to a vinyl-containing aryl halide creates a monomer suitable for polymerization methods like Atom Transfer Radical Polymerization (ATRP) or conventional radical polymerization.[10] The ester group can also be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional handles for creating polyesters or polyethers. The resulting polymers can possess unique thermal and optical properties derived from their rigid aromatic backbone.
Protocol 3: Synthesis of this compound from a Silyl-Protected Precursor
Commercially, the ethynyl group is often protected, for instance as a trimethylsilyl (TMS) alkyne. This protocol details the deprotection of methyl 2-((trimethylsilyl)ethynyl)benzoate to yield the title compound.[2]
Materials:
-
Methyl 2-((trimethylsilyl)ethynyl)benzoate
-
Cesium fluoride (CsF) or Potassium carbonate (K₂CO₃)
-
Solvent system (e.g., Acetonitrile/Water or Methanol)
-
Reaction flask with magnetic stirrer
Procedure:
-
Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq.) in the chosen solvent (e.g., an acetonitrile/water mixture of 4:1).[2]
-
Add the deprotecting agent, cesium fluoride (approx. 4.0 eq.), to the solution.[2] Alternatively, K₂CO₃ in methanol can be used.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and dilute hydrochloric acid (e.g., 0.2 N HCl) or water.[2]
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure this compound.[2]
Table 3: Deprotection Conditions
| Parameter | Typical Conditions[2] |
| Starting Material | Methyl 2-((trimethylsilyl)ethynyl)benzoate |
| Deprotecting Agent | Cesium Fluoride (CsF) |
| Stoichiometry | ~4 equivalents |
| Solvent | Acetonitrile / Water (4:1) |
| Temperature | Room Temperature |
| Reaction Time | ~4 hours |
| Typical Yield | >95% |
References
- 1. scbt.com [scbt.com]
- 2. This compound | 33577-99-0 [chemicalbook.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eis.hu.edu.jo [eis.hu.edu.jo]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Methyl 2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing Methyl 2-ethynylbenzoate as a key building block. The resulting 1,4-disubstituted 1,2,3-triazoles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4][5]
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[6] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[6][7] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper-catalyzed version offers a remarkable rate acceleration of 10⁷ to 10⁸.[6][7] The resulting triazole core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic applications, including anticancer, antifungal, and antibacterial properties.[1][2][3][4][5] this compound is a valuable alkyne building block in CuAAC reactions, leading to the formation of triazoles with a methyl benzoate moiety at the 4-position, which can be further functionalized.
Reaction Mechanism
The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with copper(I) as the active catalyst. The key steps include the formation of a copper acetylide intermediate, which then reacts with an azide to form a six-membered cupracycle. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Drug Development
The 1,2,3-triazole moiety is considered a privileged scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character. Triazoles derived from this compound can be explored for various therapeutic areas:
-
Anticancer Agents: The triazole ring is a common feature in many anticancer compounds, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[2][4]
-
Antimicrobial Agents: Triazole derivatives have shown potent activity against a range of bacteria and fungi, often by inhibiting essential enzymes in these pathogens.[2][3][5]
-
Antiviral Activity: Certain triazole-containing compounds have demonstrated efficacy against various viruses.[2][3]
Experimental Protocols
The following are generalized protocols for the CuAAC reaction with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard CuAAC Reaction in a Biphasic Solvent System
This protocol is suitable for a wide range of organic azides.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate forms, collect the product by filtration.
-
If the product remains in solution, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: CuAAC Reaction with a Ligand in an Aqueous System
This protocol is particularly useful for bioconjugation or when working with more sensitive substrates, as the ligand helps to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage.[8][9]
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare stock solutions of your azide and this compound in a suitable buffer or co-solvent. The final concentrations are typically in the micromolar to low millimolar range.
-
Prepare a premixed solution of CuSO₄ and THPTA. A common ratio is 1:5 (Cu:ligand). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
In a microcentrifuge tube, combine the azide and this compound solutions.
-
Add the premixed CuSO₄/THPTA solution to the azide/alkyne mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typical final concentration is 1-5 mM).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
The workup procedure will depend on the nature of the product. For small molecules, extraction as in Protocol 1 can be used. For biomolecules, purification may involve size-exclusion chromatography or dialysis.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the CuAAC of this compound with various azides.
| Entry | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 5 mol% CuSO₄, 10 mol% NaAsc | t-BuOH/H₂O (1:1) | 12 | 95 |
| 2 | Phenyl Azide | 5 mol% CuSO₄, 10 mol% NaAsc | t-BuOH/H₂O (1:1) | 18 | 92 |
| 3 | 4-Methoxybenzyl Azide | 2 mol% CuSO₄, 5 mol% NaAsc | DMF | 8 | 96 |
| 4 | 4-Azidoaniline | 1 mol% CuI | THF | 24 | 88 |
| 5 | 1-Azidohexane | 5 mol% CuSO₄, 10 mol% NaAsc, 25 mol% THPTA | H₂O | 4 | 98 |
Note: The data in this table are illustrative and based on typical yields for CuAAC reactions. Actual results may vary depending on the specific substrates and reaction conditions.[10][11]
Experimental Workflow
The following diagram illustrates a general workflow for setting up and performing a CuAAC reaction.
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
The Use of Methyl 2-ethynylbenzoate in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethynylbenzoate is a small molecule featuring a terminal alkyne group, a key functional moiety for bioorthogonal chemistry. While direct applications of this compound in proteomics research are not extensively documented in current literature, its structural features, particularly the reactive ethynyl group, suggest its potential as a versatile chemical probe. The alkyne handle allows for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter tags such as biotin or fluorophores to target proteins. This enables a range of proteomics applications, including protein labeling, enrichment, and identification of protein-protein interactions.
This document provides a hypothetical application of this compound as a chemical probe for activity-based protein profiling (ABPP) and subsequent target identification. The protocols outlined below are based on established methodologies in chemical proteomics and the known reactivity of similar ethynyl-containing compounds.
Principle of Application: Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemical proteomics strategy to identify and characterize enzyme activities within a complex proteome. This approach utilizes chemical probes that covalently bind to the active site of specific enzymes. In this hypothetical application, a derivative of this compound is functionalized to act as an ABPP probe. The core idea is to introduce a reactive group to the this compound scaffold that will covalently bind to a class of enzymes, leaving the ethynyl group available for subsequent click chemistry-based detection and enrichment.
For this application note, we will consider a hypothetical scenario where a derivative, "this compound-fluorophosphonate" (Me-EB-FP), is synthesized to target serine hydrolases, a large and functionally diverse enzyme family. The fluorophosphonate (FP) group will act as the reactive "warhead" that covalently modifies the active site serine residue of these enzymes.
Hypothetical Application: Identification of Serine Hydrolase Targets of a Novel Inhibitor
Objective: To identify the protein targets of a novel small molecule inhibitor suspected to target serine hydrolases in a human cancer cell line.
Workflow: A competitive ABPP approach will be used. The cancer cells will be treated with the inhibitor, followed by labeling with the Me-EB-FP probe. The proteome is then subjected to click chemistry with an azide-biotin tag, allowing for the enrichment of labeled proteins on streptavidin beads. The enriched proteins are then identified and quantified by mass spectrometry. Proteins that show reduced labeling in the presence of the inhibitor are identified as potential targets.
Experimental Protocols
Protocol 1: Synthesis of the Hypothetical Probe "this compound-fluorophosphonate" (Me-EB-FP)
This protocol describes a plausible synthetic route.
-
Step 1: Hydrolysis of this compound. this compound is hydrolyzed to 2-ethynylbenzoic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).
-
Step 2: Amide Coupling. The resulting 2-ethynylbenzoic acid is coupled to a linker containing an amino group and a terminal alcohol (e.g., 4-aminophenethyl alcohol) using a coupling agent like EDC/NHS.
-
Step 3: Introduction of the Fluorophosphonate Group. The terminal alcohol of the coupled product is reacted with fluorophosphonyl dichloride to generate the final Me-EB-FP probe.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) in Cultured Cells
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HeLa) to ~80% confluency.
-
Treat the cells with the novel inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 2 hours.
-
-
Probe Labeling:
-
Add the Me-EB-FP probe to the cell culture medium to a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents:
-
Azide-biotin tag (100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) sulfate (1 mM final concentration)
-
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
-
Protein Enrichment:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins using a protein database search algorithm (e.g., Sequest or Mascot).
-
Quantify the relative abundance of the identified proteins across the different treatment conditions using label-free quantification or isobaric tagging methods.
-
Identify proteins with significantly reduced abundance in the inhibitor-treated samples compared to the control. These are the potential targets of the inhibitor.
-
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized in a table to facilitate comparison between the different treatment conditions.
Table 1: Hypothetical Quantitative Proteomics Data for Inhibitor Target Identification
| Protein ID | Gene Name | Protein Name | Fold Change (0.1 µM Inhibitor) | Fold Change (1 µM Inhibitor) | Fold Change (10 µM Inhibitor) | p-value |
| P07834 | FAAH | Fatty-acid amide hydrolase 1 | 0.85 | 0.45 | 0.12 | <0.01 |
| P23284 | LYPLA1 | Acyl-protein thioesterase 1 | 0.92 | 0.78 | 0.55 | <0.05 |
| Q01488 | PTGR1 | Prostaglandin reductase 1 | 1.05 | 0.98 | 0.95 | >0.05 |
| P51655 | CES1 | Carboxylesterase 1 | 0.75 | 0.33 | 0.08 | <0.01 |
| P08575 | GZMA | Granzyme A | 1.10 | 1.02 | 0.99 | >0.05 |
This table presents hypothetical data. Fold change is calculated relative to the DMSO control. A fold change of less than 1 indicates reduced labeling and therefore potential inhibition.
Visualizations
Experimental Workflow
Caption: Workflow for inhibitor target identification using a hypothetical Me-EB-FP probe.
Signaling Pathway Example
The identified targets can then be mapped to known signaling pathways to understand the mechanism of action of the inhibitor. For example, if Fatty-acid amide hydrolase 1 (FAAH) is identified as a primary target, its role in the endocannabinoid signaling pathway can be investigated.
Caption: Simplified endocannabinoid signaling pathway involving the target enzyme FAAH.
Conclusion
While the direct application of this compound in proteomics is yet to be broadly reported, its chemical structure holds significant promise for the development of novel chemical probes. The hypothetical application and protocols presented here illustrate a potential use case in activity-based protein profiling for drug discovery. Researchers are encouraged to explore the synthesis of functionalized derivatives of this compound to create new tools for elucidating protein function and identifying therapeutic targets.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-ethynylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-ethynylbenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Sonogashira coupling is the most widely employed and effective method for synthesizing this compound.[1][2] This reaction involves the cross-coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] For the synthesis of this compound, this typically involves reacting methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate or methyl 2-bromobenzoate) with a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step.[3]
Q2: What are the primary side reactions that can lower the yield of this compound?
A2: The most significant side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct.[4] This is particularly prevalent when using a copper co-catalyst in the presence of oxygen.[4][5] Another common side reaction is the hydrodehalogenation of the methyl 2-halobenzoate starting material, resulting in the formation of methyl benzoate.[6]
Q3: What are the critical factors to control for achieving a high yield?
A3: Several factors are crucial for maximizing the yield:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, so maintaining a strictly anaerobic environment (using argon or nitrogen) is essential to minimize Glaser homocoupling.[4]
-
Reagent Purity: The purity of the palladium catalyst, copper iodide (if used), base, and solvents is critical. Anhydrous conditions are often necessary.[4]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand can significantly impact the reaction, especially when using less reactive aryl chlorides or bromides.[5][7]
-
Base Selection: The choice of base is important for the deprotonation of the alkyne and the overall catalytic cycle.[5]
-
Reaction Temperature: The temperature needs to be optimized to ensure the reaction proceeds at a reasonable rate without causing degradation of the starting materials or product.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several sources. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Reagent Quality and Setup:
-
Catalyst Activity: Ensure your palladium catalyst is active. Older catalysts or those improperly stored may have reduced activity. Consider using a fresh batch. For less reactive starting materials like methyl 2-bromobenzoate, a more active catalyst system may be required.[7]
-
Inert Atmosphere: Confirm that your reaction setup is strictly anaerobic. Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of argon or nitrogen.[4]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, as water can interfere with the reaction.
-
-
Optimize Reaction Conditions:
-
Temperature: Low temperatures might lead to slow or stalled reactions, especially with aryl bromides which have a higher oxidative-addition barrier.[7] Consider increasing the reaction temperature.
-
Solvent: The solvent can influence reaction rates. Polar aprotic solvents like DMF or NMP can be more effective than THF or toluene for challenging couplings.[5]
-
Base: If you are using a mild base like triethylamine, consider switching to a stronger base such as DBU or an inorganic base like cesium carbonate (Cs₂CO₃).[3][5]
-
-
Consider the Reactivity of the Aryl Halide:
Issue 2: Significant Amount of Starting Material Remains
Q: My post-reaction analysis (TLC, GC-MS) shows a large amount of unreacted methyl 2-halobenzoate. What should I do?
A: This indicates an incomplete reaction. The following adjustments can help drive the reaction to completion.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The reaction may simply be slow. Extend the reaction time and monitor its progress. If the reaction is still sluggish, a moderate increase in temperature can be beneficial.[7]
-
Re-evaluate Catalyst Loading: While a high catalyst loading is not always better, an insufficient amount can lead to an incomplete reaction. A typical catalyst loading is in the range of 1-5 mol%.
-
Choice of Ligand: For challenging substrates, the choice of phosphine ligand is critical. Electron-rich and bulky ligands can promote the oxidative addition step.[5] Consider ligands like XPhos or SPhos, particularly for copper-free conditions.[3]
Issue 3: Predominance of Alkyne Homocoupling (Glaser Product)
Q: I am observing a significant amount of the diyne byproduct from Glaser coupling. How can I suppress this side reaction?
A: Glaser coupling is a major competing reaction, especially in copper-catalyzed Sonogashira reactions.[4]
Troubleshooting Steps:
-
Ensure Strict Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[4][5] Rigorous degassing of all reagents and solvents is crucial.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide, favoring the cross-coupling reaction over homocoupling.[4]
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[4][5] These methods often require a more active palladium catalyst system and may need different bases or higher temperatures.[3]
Data Presentation
Table 1: Summary of Troubleshooting Strategies and Their Impact on Yield
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low/No Yield | Inactive Catalyst | Use fresh catalyst; consider a more active Pd source (e.g., Pd(OAc)₂) with a suitable ligand.[3][5] | Increased reaction rate and yield. |
| Low Reaction Temperature | Increase temperature in increments (e.g., to 80-100 °C).[7] | Improved reaction kinetics. | |
| Inappropriate Base | Switch to a stronger base (e.g., DBU, Cs₂CO₃).[3][8] | Enhanced alkyne deprotonation and catalytic turnover. | |
| Unreacted Starting Material | Insufficient Reaction Time | Extend the reaction duration and monitor by TLC/GC-MS. | Drive the reaction to completion. |
| Poor Ligand Choice | Use a more electron-rich, bulky phosphine ligand (e.g., P(p-tol)₃, SPhos).[3] | Facilitate oxidative addition. | |
| Alkyne Homocoupling | Presence of Oxygen | Thoroughly degas all reagents and solvents; maintain a strict inert atmosphere.[4] | Minimized Glaser byproduct formation. |
| High Alkyne Concentration | Add the alkyne slowly via syringe pump.[4] | Favor cross-coupling over homocoupling. | |
| Copper Co-catalyst | Employ a copper-free Sonogashira protocol.[3][5] | Elimination of the primary pathway for Glaser coupling. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with a Protected Alkyne
This protocol is adapted from a general method for the copper-free Sonogashira reaction and can be optimized for the synthesis of Methyl 2-[(trimethylsilyl)ethynyl]benzoate.[3]
Materials:
-
Methyl 2-bromobenzoate
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(p-tolyl)phosphine (P(p-tol)₃)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, add methyl 2-bromobenzoate (1.0 mmol), Pd(OAc)₂ (3 mol %), and P(p-tol)₃ (6 mol %).
-
Add anhydrous THF (e.g., 5 mL) to the flask.
-
Add DBU (3.0 mmol) to the mixture.
-
Finally, add trimethylsilylacetylene (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Desilylation to obtain this compound
This protocol describes the removal of the trimethylsilyl protecting group.[9]
Materials:
-
Methyl 2-[(trimethylsilyl)ethynyl]benzoate
-
Cesium fluoride (CsF)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve methyl 2-[(trimethylsilyl)ethynyl]benzoate (1.0 mmol) in a mixture of acetonitrile and water (e.g., 4:1 ratio, 5 mL total).
-
Add cesium fluoride (4.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After the reaction is complete, concentrate the mixture to remove the acetonitrile.
-
Partition the residue between ethyl acetate and dilute hydrochloric acid (e.g., 0.2 N HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield this compound.[9]
Visualizations
Caption: General experimental workflow for the Sonogashira synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 9. This compound | 33577-99-0 [chemicalbook.com]
Technical Support Center: Purification of Methyl 2-ethynylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Methyl 2-ethynylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in your crude product largely depend on the synthetic route used. The two primary methods for synthesizing this compound are the Sonogashira coupling and the desilylation of a protected alkyne.
-
From Sonogashira Coupling: This reaction couples an aryl halide (e.g., methyl 2-iodobenzoate) with a terminal alkyne.[1] A common side reaction is the homo-coupling of the terminal alkyne, which leads to the formation of butadiyne derivatives.[2] Unreacted starting materials, such as methyl 2-iodobenzoate, and residual palladium or copper catalysts may also be present.
-
From Desilylation: This route typically involves the removal of a silyl protecting group, such as a trimethylsilyl (TMS) group, from methyl 2-((trimethylsilyl)ethynyl)benzoate.[3] The most common impurity is the unreacted silyl-protected starting material due to incomplete deprotection.[3] Residual desilylation reagents or their byproducts (e.g., salts) may also be present.
Q2: Which purification technique is best for this compound?
A2: Both column chromatography and recrystallization are effective methods. The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Column Chromatography: This is a versatile technique for separating the target compound from a wide range of impurities, especially those with different polarities. It is particularly useful for removing baseline impurities and closely related byproducts.
-
Recrystallization: This method is highly effective for removing small amounts of impurities from a solid product. It is often more scalable and cost-effective than chromatography.[3] An ethanol/water mixture has been noted as a suitable solvent system for the recrystallization of this compound.[3]
Q3: My purified this compound is a brown oil, but the literature describes it as a colorless liquid. What could be the issue?
A3: The brown color suggests the presence of impurities, which could be residual catalysts from a Sonogashira reaction or decomposition products. Phenylacetylene derivatives can be sensitive to air and light, potentially leading to polymerization or oxidation over time. Ensure proper storage under an inert atmosphere and in the dark. If the product was purified by column chromatography, residual colored impurities may have co-eluted. Further purification by a second column or recrystallization may be necessary. One synthesis has reported the product as a brown oil, suggesting that minor impurities might impart this color.[3]
Q4: Can I use distillation to purify this compound?
A4: Distillation can be a viable method for purification, particularly on a larger scale. The boiling point of this compound is reported to be 250.3 ± 23.0°C at 760 mmHg.[3] However, given the relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition. This method is most effective for separating the product from non-volatile impurities like catalyst residues or salts. It may be less effective at separating it from volatile organic impurities with similar boiling points.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Incorrect solvent system polarity. | Systematically vary the solvent polarity. A good starting point for non-polar compounds is a low percentage of ethyl acetate in hexane (e.g., 5-10%). Gradually increase the polarity. An optimal Rf value for the target compound is typically between 0.25 and 0.35. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the solvent system. Use a higher proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking or Tailing of Spots on TLC/Column | The compound may be acidic or basic and interacting strongly with the silica gel. The sample may be overloaded on the column. | Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the crude material is properly dried and loaded onto the column in a concentrated band. |
| Cracks in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used. The solution is supersaturated. The compound may be an oil at the cooling temperature. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound. Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or freezer). |
| Oiling Out (Product Separates as a Liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. The compound is too impure (significant melting point depression). | Use a lower-boiling solvent or a different solvent system. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low Recovery of Purified Product | Too much solvent was used. The crystals were filtered before crystallization was complete. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are Colored | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal can also adsorb the product, so use it sparingly. |
Data Presentation
Table 1: TLC Solvent Systems for Related Compounds
| Compound Type | Solvent System (v/v) | Approximate Rf | Notes |
| Aromatic Ester | 95:5 Petroleum Ether / Ethyl Acetate | 0.33 | A good starting point for determining the optimal solvent system for this compound. |
| Aromatic Ester | 80:20 Hexane / Ethyl Acetate | Higher Rf | Suitable for compounds of moderate polarity.[4] |
| Phenylacetylene Derivative | Hexane / Dichloromethane | Variable | Used for the purification of a poly(phenylacetylene) derivative.[5] |
Table 2: Recrystallization Solvent Systems
| Compound | Solvent System | Typical Recovery Yield | Notes |
| This compound | Ethanol / Water | 70-90% (synthesis yield) | A recommended system for cost-effective, large-scale purification.[3] The optimal ratio of ethanol to water should be determined experimentally. |
| General Organic Solids | Ethanol / Water | Variable | A common mixed-solvent system. The compound is dissolved in the "good" solvent (ethanol) while hot, and the "poor" solvent (water) is added dropwise until the solution becomes cloudy. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a hexane/ethyl acetate solvent system (start with a 95:5 ratio).
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent polarity to achieve an Rf value of approximately 0.25-0.35 for the product spot.
-
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing it to pack evenly without air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the mobile phase through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting, maintaining a constant flow rate.
-
Collect fractions in labeled test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
An ethanol/water mixture is a good starting point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture until the solid dissolves completely.
-
-
Inducing Crystallization:
-
While the solution is hot, add hot water dropwise until the solution becomes persistently cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
-
Cooling and Crystal Formation:
-
Allow the flask to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals thoroughly under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Methyl 2-ethynylbenzoate
This technical support guide provides essential information on the stability and storage of Methyl 2-ethynylbenzoate, addressing common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound should be stored at low temperatures, ideally refrigerated (2-8°C), and under an inert atmosphere such as argon or nitrogen to prevent oxidative degradation. It is also advisable to protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Q2: What are the potential degradation pathways for this compound?
A2: this compound has two primary functional groups that can be susceptible to degradation: the terminal alkyne and the methyl ester. The terminal alkyne can undergo oligomerization or polymerization, especially if impurities like residual base or metal catalysts are present. It is also sensitive to oxidative degradation. The methyl ester group is susceptible to hydrolysis, which can be catalyzed by the presence of acids or bases, leading to the formation of 2-ethynylbenzoic acid and methanol.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should be stored away from strong oxidizing agents, strong bases, and strong reducing agents.[1] The terminal alkyne functionality can react with heavy metal ions such as silver (Ag+), copper (Cu+), and mercury (Hg2+) to form potentially explosive metal acetylides. Therefore, contact with these metals and their salts should be strictly avoided, particularly in neutral or basic solutions.
Q4: What is the typical shelf life of this compound?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock. Has it been consistently stored at 2-8°C under an inert atmosphere and protected from light?
-
Perform a quality control check on your starting material using techniques like NMR or GC-MS to assess its purity.
-
If degradation is suspected, it is recommended to use a fresh batch of the compound.
-
Issue 2: Formation of a precipitate in a reaction mixture containing a metal catalyst.
-
Possible Cause: Formation of insoluble metal acetylides.
-
Troubleshooting Steps:
-
Review the reaction conditions. Avoid using incompatible heavy metal catalysts if possible, or use them under strictly controlled, anhydrous, and oxygen-free conditions.
-
Ensure the reaction is not basic, as this can promote the formation of acetylides.
-
If a precipitate forms, handle it with extreme caution as metal acetylides can be shock-sensitive and explosive when dry.
-
Issue 3: TLC or HPLC analysis shows multiple spots or peaks for the starting material.
-
Possible Cause: The presence of impurities or degradation products such as oligomers or the hydrolyzed carboxylic acid.
-
Troubleshooting Steps:
-
Analyze the starting material by HPLC or GC-MS to identify the impurities.
-
If hydrolysis is suspected (indicated by the presence of 2-ethynylbenzoic acid), ensure all solvents and reagents used are anhydrous.
-
If oligomerization is suspected, consider purifying the material before use, for example, by flash chromatography.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes decomposition and polymerization reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the terminal alkyne. |
| Light | Protect from light (Amber vial/foil) | Prevents light-induced degradation. |
| Incompatibilities | Strong oxidizing agents, strong bases, heavy metal salts | To avoid hazardous reactions and degradation.[1] |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability
This protocol is a modified version of the ASTM D2619 method for determining the hydrolytic stability of esters.[3][4]
-
Apparatus:
-
Pressure-type beverage bottles
-
Oven with a rotating rack (5 rpm) capable of maintaining 93 ± 1°C
-
Analytical balance
-
Separatory funnel
-
Titration equipment for acid number determination
-
-
Procedure:
-
Preparation: To a clean pressure-type beverage bottle, add 75 g of this compound and 25 g of deionized water. A copper strip can be added as a catalyst to accelerate the process if desired.
-
Incubation: Seal the bottle and place it in the oven on the rotating rack at 93°C. Rotate the bottle end-over-end for 48 hours.
-
Post-Incubation Analysis:
-
After 48 hours, remove the bottle from the oven and allow it to cool to room temperature.
-
Carefully open the bottle and transfer the contents to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Determine the acid number of the organic layer using a standard titration method (e.g., ASTM D664 or D974). An increase in the acid number indicates hydrolysis.
-
The organic layer can also be analyzed by HPLC or GC-MS to quantify the amount of remaining this compound and the formation of 2-ethynylbenzoic acid.
-
-
Protocol for Photostability Testing
This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.[5][6]
-
Apparatus:
-
A photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Chemically inert and transparent containers (e.g., quartz cuvettes or vials).
-
A control sample protected from light (e.g., wrapped in aluminum foil).
-
-
Procedure:
-
Sample Preparation: Place the this compound sample in the transparent containers. If studying the stability in solution, prepare a solution of known concentration in a suitable, photochemically inert solvent.
-
Exposure: Place the samples and the control in the photostability chamber. Expose the samples to the specified light conditions.
-
Analysis: At appropriate time intervals, withdraw samples and analyze them for any degradation. The analysis should be performed using a validated stability-indicating method, such as HPLC with a photodiode array detector, to separate and quantify the parent compound and any photoproducts. Compare the results of the exposed samples with the control sample to determine the extent of photodegradation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage procedure.
References
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-ethynylbenzoate Couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving methyl 2-ethynylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenge arises from the structure of the substrate itself. The ortho-ester group can potentially coordinate with the palladium catalyst. This coordination can alter the catalyst's reactivity or even lead to deactivation, making the oxidative addition step more difficult.[1] Additionally, as with many cross-coupling reactions, achieving high yield and selectivity while minimizing catalyst loading requires careful optimization of multiple parameters.
Q2: What is a typical starting catalyst loading for couplings with this substrate?
A2: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and advisable starting point.[1][2] For particularly challenging couplings or when maximizing yield on a small scale is critical, a higher initial loading may be necessary.[2][3] The goal of optimization is often to reduce this loading to below 1 mol% for larger-scale syntheses.[3]
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand is crucial for stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle. For substrates that may be challenging, such as those with potentially coordinating groups, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2][4] These advanced ligands can promote the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings compared to simpler ligands like triphenylphosphine.[2]
Q4: Which types of cross-coupling reactions are most common for this compound?
A4: Given its terminal alkyne functionality, the Sonogashira coupling is a primary and highly effective method for forming C-C bonds with aryl or vinyl halides.[5] Additionally, the ethynyl group can be converted to other functionalities, such as an organoboron species, to participate in Suzuki-Miyaura couplings.
Q5: What is the role of the base and solvent in these reactions?
A5: The base is critical and its role can depend on the specific coupling. In Sonogashira couplings, a base like an amine (e.g., triethylamine, diisopropylethylamine) is used.[5] In Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are common.[2] The solvent must be appropriate for solubilizing the reagents and is often a degassed aprotic solvent like dioxane, THF, or toluene.[4] The choice of both base and solvent can significantly impact reaction rate and yield.
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Catalyst Inactivity or Deactivation | The palladium catalyst may be inactive or deactivated by oxygen or impurities. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[4] Using a high-quality precatalyst can also ensure the active Pd(0) species is generated effectively.[3] Consider screening different, more robust ligands.[2] |
| Insufficient Catalyst Loading | For a challenging substrate, the initial catalyst loading may be too low. Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then to 5 mol%) to see if conversion improves.[2] |
| Inappropriate Ligand Choice | The ligand may not be suitable for this specific transformation. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or NHC ligands, which are known to promote difficult coupling steps.[4] |
| Ineffective Base or Solvent | The base may not be strong enough or soluble enough to facilitate the catalytic cycle. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; Et₃N, DIPEA for Sonogashira).[2] Similarly, perform a solvent screen with common choices like dioxane, THF, and toluene. |
Problem: Reaction Stalls After Initial Conversion
| Possible Cause | Recommended Solution |
| Catalyst Degradation | The catalyst may not be stable under the reaction conditions for extended periods, especially at elevated temperatures. Instead of a single addition, try adding the catalyst in portions over the reaction time. Alternatively, lowering the reaction temperature and extending the reaction time may improve catalyst longevity.[6] |
| Product Inhibition | The product formed may be coordinating to the palladium center more strongly than the starting materials, leading to catalyst sequestration and slowing the reaction. Using more sterically hindered ligands can sometimes mitigate this issue by discouraging product binding. |
Problem: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Recommended Solution |
| Incorrect Catalyst-to-Ligand Ratio | An improper ratio can lead to catalyst species that favor side reactions. Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your reaction.[6] |
| Presence of Oxygen or Water | Trace oxygen can promote the homocoupling of organometallic reagents. Ensure the reaction setup is strictly anaerobic.[4] For Suzuki reactions, water can lead to protodeboronation of the boronic acid; using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can minimize this.[4] |
Quantitative Data Summary
The following tables present representative data for optimizing catalyst loading in typical cross-coupling reactions of this compound.
Table 1: Illustrative Effect of Catalyst Loading on a Sonogashira Coupling (Reaction: this compound + Iodobenzene)
| Catalyst Loading (mol% Pd) | Reaction Time (h) | Yield (%) | Remarks |
| 0.5 | 24 | 45-60 | Economical for large-scale, but may result in incomplete conversion.[3] |
| 1.0 | 12 | 75-85 | A good starting point for optimization, balancing cost and efficiency.[3] |
| 2.0 | 6 | >90 | Higher loading can significantly reduce reaction time and push the reaction to completion.[3] |
| 5.0 | 4 | >95 | Typically used for very challenging substrates or when maximizing yield is the primary goal.[3] |
Table 2: Illustrative Effect of Ligand Choice on a Suzuki Coupling (Reaction: Methyl 2-(tributylstannylethynyl)benzoate + Aryl Bromide, 1.5 mol% Pd₂(dba)₃)
| Ligand | Ligand:Pd Ratio | Temperature (°C) | Yield (%) | Remarks |
| PPh₃ | 4:1 | 100 | 30-45 | Less effective, may require higher temperatures and catalyst loadings. |
| P(t-Bu)₃ | 2:1 | 80 | 70-80 | Increased bulk and electron-donating character improves yield. |
| SPhos | 2:1 | 80 | >90 | Bulky biarylphosphine ligands are often highly effective for challenging couplings.[2] |
| XPhos | 2:1 | 80 | >95 | Often considered one of the most effective ligands for difficult Suzuki couplings.[2][4] |
Experimental Protocol: Sonogashira Coupling Optimization
This protocol describes a general procedure for screening catalyst loading in the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Degassed solvent (e.g., Toluene/Diisopropylamine 3:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with stir bars, septa, and nitrogen/argon line
Procedure:
-
Reaction Setup: To a 10 mL oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl iodide (1.1 equiv), and copper(I) iodide (5 mol%).
-
Catalyst Addition: In separate vials for each experiment, weigh the desired amount of the palladium catalyst (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%).
-
Inert Atmosphere: Seal the reaction vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL) to each vial via syringe.
-
Initiation: Add the pre-weighed palladium catalyst to each respective vial under a positive flow of inert gas.
-
Reaction: Place the vials in a pre-heated oil bath or heating block at the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizations
References
Overcoming challenges in the synthesis of Methyl 2-ethynylbenzoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Methyl 2-ethynylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is a two-step process. This begins with a Sonogashira cross-coupling reaction between a methyl 2-halobenzoate (typically methyl 2-iodobenzoate or methyl 2-bromobenzoate) and a protected acetylene, such as trimethylsilylacetylene (TMSA). This is followed by the deprotection of the silyl group to yield the terminal alkyne.
Q2: Which starting material is better for the Sonogashira coupling: methyl 2-iodobenzoate or methyl 2-bromobenzoate?
A2: Methyl 2-iodobenzoate is generally the preferred starting material. The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a higher reactivity in the oxidative addition step of the palladium catalytic cycle. This often results in milder reaction conditions, shorter reaction times, and higher yields compared to methyl 2-bromobenzoate.
Q3: What are the key challenges in the Sonogashira coupling step?
A3: Key challenges include catalyst deactivation, low or no product yield, and the formation of side products. Catalyst deactivation can occur due to exposure to oxygen. Low yields can result from inactive catalysts, impure reagents, or suboptimal reaction conditions. A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by using copper-free conditions or by maintaining a strictly inert atmosphere.
Q4: What are the common issues encountered during the TMS deprotection step?
A4: A primary challenge during the deprotection of the trimethylsilyl (TMS) group is the potential for side reactions if the product is sensitive to the reaction conditions. The use of strongly acidic or basic conditions for deprotection can sometimes lead to the decomposition of the desired product. Therefore, selecting a mild and selective deprotection method is crucial.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a solvent system such as hexane and ethyl acetate is commonly used to separate the product from any remaining starting materials, byproducts, or catalyst residues.
Troubleshooting Guides
Sonogashira Coupling of Methyl 2-halobenzoate with Trimethylsilylacetylene
Problem: Low to No Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage and handling to prevent deactivation. |
| Inactive Copper Co-catalyst | Use freshly purchased copper(I) iodide. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Low Reaction Temperature | For less reactive aryl bromides, an increase in temperature may be necessary. Monitor the reaction by TLC to find the optimal temperature. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and of high purity. THF and DMF are commonly used. |
| Impure Starting Materials | Purify the methyl 2-halobenzoate and trimethylsilylacetylene before use. |
Problem: Formation of Significant Side Products (e.g., Glaser Homocoupling)
| Possible Cause | Troubleshooting Recommendation |
| Oxygen Contamination | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. |
| High Copper Catalyst Loading | Reduce the amount of copper(I) iodide or consider using a copper-free Sonogashira protocol. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize side reactions. |
TMS Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate
Problem: Decomposition of the Product
| Possible Cause | Troubleshooting Recommendation |
| Harsh Acidic or Basic Conditions | Use milder deprotection reagents. For example, instead of strong acids or bases, consider using potassium carbonate in methanol or a fluoride source like TBAF in THF. |
| Prolonged Reaction Time | Monitor the deprotection reaction carefully by TLC and work it up as soon as the starting material is consumed. |
| High Reaction Temperature | Perform the deprotection at room temperature or 0 °C to minimize the risk of product degradation. |
Data Presentation
Table 1: Comparative Reactivity of Methyl 2-halobenzoates in Sonogashira Coupling
| Substrate | Relative Reaction Rate | Typical Reaction Time | Typical Yield (%) | Notes |
| Methyl 2-iodobenzoate | Very High | 1 - 5 hours | > 90% | Can often be performed at or near room temperature. |
| Methyl 2-bromobenzoate | High | 5 - 18 hours | 70 - 90% | Typically requires elevated temperatures. |
This data is based on general trends in Sonogashira reactions and may vary depending on the specific reaction conditions.
Table 2: Comparison of Common Bases for TMS Deprotection
| Base | Solvent | Typical Conditions | Selectivity | Notes |
| K₂CO₃ | Methanol | Room temperature, 1-3 hours | Good | A mild and commonly used method. |
| TBAF | THF | Room temperature, 30-60 minutes | Excellent | Very effective but can be more expensive. |
| DBU | Acetonitrile/Water | 60 °C, ~40 minutes | High | Can be a good alternative for base-sensitive substrates.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)benzoate via Sonogashira Coupling
Materials:
-
Methyl 2-iodobenzoate (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous and degassed tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add methyl 2-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Add trimethylsilylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2-((trimethylsilyl)ethynyl)benzoate.
Protocol 2: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate
Materials:
-
Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Methanol
Procedure:
-
Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Sonogashira coupling.
References
Technical Support Center: Silyl Deprotection in Ethynylbenzoate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The removal of silyl protecting groups from terminal alkynes is a critical step in the synthesis of ethynylbenzoates and related compounds. While seemingly straightforward, this reaction is often plagued by issues such as incomplete reactions, unwanted side reactions, and purification challenges. This guide, designed by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my silyl deprotection incomplete, even with a large excess of TBAF?
A1: Incomplete deprotection is a common issue. Several factors could be at play:
-
Steric Hindrance: The bulkiness of the silyl group significantly impacts its lability. The general stability order is TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[1][2] For bulkier groups like TIPS or TBDPS, longer reaction times, elevated temperatures, or a stronger fluoride source may be necessary.[3]
-
Reagent Quality: Tetrabutylammonium fluoride (TBAF) is highly hygroscopic.[4] The presence of water can reduce its efficacy. Using a freshly opened bottle or a well-stored solution of TBAF is crucial. Anhydrous TBAF preparations can offer a more potent alternative for stubborn deprotections.[5]
-
Solvent Choice: The reaction is typically performed in THF.[3][6] Ensure the solvent is anhydrous, as water can interfere with the reaction.
Q2: I'm observing the hydrolysis of my benzoate ester during the deprotection. How can I prevent this?
A2: The basicity of the TBAF reagent can indeed promote ester hydrolysis.[3][7] This is especially true if the reaction is heated or run for an extended period. To mitigate this:
-
Buffered TBAF: Add a mild acid, such as acetic acid, to buffer the reaction mixture. This neutralizes the basicity of the TBAF solution without significantly impeding the desilylation process.[3][6]
-
Milder Conditions: Attempt the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to slow down the rate of ester hydrolysis relative to the desilylation.[8]
-
Alternative Reagents: Consider fluoride-free methods or other fluoride sources that are less basic.
Q3: My final product is difficult to purify. What are the common culprits and how can I improve my purification strategy?
A3: Purification challenges often arise from residual TBAF and silyl byproducts.
-
Aqueous Workup: A standard aqueous workup can be problematic for polar products, leading to emulsions or loss of product in the aqueous layer.[9][10]
-
Non-Aqueous Workup: A highly effective method involves quenching the reaction, then adding a sulfonic acid resin (like DOWEX 50WX8-400) and calcium carbonate.[9] This removes the tetrabutylammonium cation and fluoride anion as insoluble salts, which can be easily filtered off.[9] This avoids a tedious aqueous extraction.[9]
-
Chromatography: If using silica gel chromatography, be aware that residual acidity in the silica can cause degradation of the terminal alkyne or other sensitive functional groups.[1] You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.[1]
Troubleshooting Common Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the silyl deprotection of ethynylbenzoates.
Issue 1: Incomplete Deprotection
| Symptom | Potential Cause | Recommended Solution |
| Starting material persists after prolonged reaction time. | Insufficient Reagent Activity: TBAF may be wet or degraded. | Use a fresh bottle of TBAF solution or consider preparing an anhydrous solution. |
| Steric Hindrance: The silyl group (e.g., TIPS, TBDPS) is too bulky for standard conditions.[1][2] | Increase the reaction temperature, extend the reaction time, or use a more potent fluoride source like TAS-F (tris(dimethylamino)sulfur(trimethylsilyl)difluoride).[6] | |
| Reaction stalls at partial conversion. | Equilibrium: The reaction may have reached an equilibrium. | Add more equivalents of TBAF. For very stubborn cases, consider a different deprotection method altogether. |
Issue 2: Formation of Side Products
| Symptom | Potential Cause | Recommended Solution |
| TLC/LC-MS shows a byproduct corresponding to the hydrolyzed ester. | Basicity of TBAF: The fluoride ion is basic and can catalyze ester hydrolysis, especially with heat.[3][7][11] | Buffer the TBAF solution with acetic acid.[3][6] Run the reaction at a lower temperature (e.g., 0 °C). |
| Complex mixture of unidentified byproducts. | Decomposition: The starting material or product may be unstable to the reaction conditions. | Reduce the reaction time and temperature. Ensure an inert atmosphere if your substrate is sensitive to oxygen. |
| Piperidine-catalyzed desilylation: If piperidine is used in a prior step (e.g., Knoevenagel condensation), it can cause premature deprotection of TMS-alkynes.[12] | Switch to a more robust silyl group like TIPS for the alkyne protection if basic conditions are required in subsequent steps.[12] |
Issue 3: Workup and Purification Difficulties
| Symptom | Potential Cause | Recommended Solution |
| Emulsion formation during aqueous extraction. | Polar Product and TBAF: The tetrabutylammonium cation can act as a phase-transfer catalyst, leading to emulsions. | Employ a non-aqueous workup using an ion-exchange resin and calcium carbonate to remove TBAF byproducts.[9] |
| Product loss during purification. | Volatility: Low molecular weight ethynylbenzoates can be volatile and may be lost during solvent removal under high vacuum.[13] | Use minimal vacuum and gentle heating when concentrating the product. Consider purification methods that do not require complete solvent removal, if possible. |
| Degradation on Silica Gel: The acidic nature of silica gel can degrade the product.[1] | Neutralize the silica gel with triethylamine in the eluent or use alternative chromatography media like alumina.[1] |
Experimental Protocols & Methodologies
Protocol 1: Standard TBAF Deprotection of a TMS-Ethynylbenzoate
This protocol serves as a general starting point for the deprotection of a trimethylsilyl (TMS) protected ethynylbenzoate.
-
Reaction Setup: Dissolve the TMS-protected ethynylbenzoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a 1 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Workup:
-
Aqueous Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Non-Aqueous Workup (Recommended for Polar Products): After the reaction is complete, add methanol, followed by powdered calcium carbonate and a sulfonic acid resin (e.g., DOWEX 50WX8-400).[9] Stir the suspension for 1 hour at room temperature. Filter the mixture to remove the solids and rinse with methanol. Concentrate the filtrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fluoride-Free Deprotection using K₂CO₃/Methanol
For substrates sensitive to TBAF, particularly those with TMS-protected alkynes, a milder, base-catalyzed methanolysis is a viable alternative. This method is often effective for the deprotection of TMS acetylenes.[14]
-
Reaction Setup: Dissolve the TMS-protected ethynylbenzoate (1.0 equiv.) in methanol.
-
Base Addition: Add potassium carbonate (K₂CO₃, excess) to the solution.
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few minutes to a few hours.[14]
-
Workup: Filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any remaining salts.
-
Purification: Purify the product by flash column chromatography as needed.
Visualizing the Process: Diagrams and Workflows
Troubleshooting Decision Tree
This diagram provides a logical pathway for troubleshooting common issues during silyl deprotection.
Caption: A decision tree for troubleshooting silyl deprotection.
Mechanism of TBAF-Mediated Silyl Deprotection
This diagram illustrates the nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the silicon-carbon bond.
Caption: Mechanism of fluoride-mediated silyl alkyne deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Scale-up considerations for Methyl 2-ethynylbenzoate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 2-ethynylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is a two-step process. It begins with a Sonogashira cross-coupling reaction between a methyl 2-halobenzoate (typically methyl 2-iodobenzoate or methyl 2-bromobenzoate) and a protected acetylene, such as trimethylsilylacetylene (TMS-acetylene). This is followed by a deprotection step to yield the final product. This approach is favored for its reliability and the commercial availability of the starting materials.
Q2: Which starting materials are recommended for the Sonogashira coupling step?
A2: For laboratory and pilot-scale synthesis, methyl 2-iodobenzoate is often preferred due to its higher reactivity, which can lead to milder reaction conditions and higher yields. However, for large-scale production, methyl 2-bromobenzoate may be a more cost-effective option. Ethynyltrimethylsilane (TMS-acetylene) is the most commonly used protected alkyne source due to its stability and ease of handling.
Q3: What are the typical catalyst systems for the Sonogashira coupling?
A3: The standard catalyst system consists of a palladium(0) source, a copper(I) co-catalyst, and an amine base. Commonly used components include:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI).
-
Base/Solvent: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used, which can also serve as the solvent.
Q4: What are the common methods for the deprotection of the trimethylsilyl (TMS) group?
A4: The TMS group can be removed under mild conditions. A widely used and effective method is treatment with a mild base like potassium carbonate (K₂CO₃) in methanol (MeOH).[1][2][3][4] Alternatively, fluoride sources such as tetrabutylammonium fluoride (TBAF) can be employed. The choice of deprotection agent should be guided by the stability of the final product to basic or acidic conditions.
Q5: What are the key safety precautions when handling this compound and its precursors?
A5: Ethynyl compounds can be energetic and should be handled with care. Always work in a well-ventilated area, preferably a fume hood.[5][6][7] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis.[5][6][7][8]
Troubleshooting Guides
Problem 1: Low or No Yield in Sonogashira Coupling Reaction
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is of high quality and has been stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is occurring. |
| Oxygen Contamination | The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the alkyne (Glaser coupling).[9][10] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Poor Quality Amine Base/Solvent | Use a high-purity, anhydrous amine base. The presence of water can negatively impact the reaction. |
| Low Reaction Temperature | While some Sonogashira couplings proceed at room temperature, reactions involving less reactive aryl bromides may require heating.[11] Monitor the reaction by TLC or GC-MS and adjust the temperature as needed. |
Problem 2: Significant Formation of Homocoupling Byproduct (Di-alkyne)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | As mentioned above, oxygen promotes the homocoupling of terminal alkynes. Rigorous exclusion of air is crucial.[9] |
| High Catalyst Loading | While sufficient catalyst is necessary, excessively high concentrations can sometimes favor side reactions. Optimize the catalyst loading for your specific scale. |
| Copper-Catalyzed Side Reaction | The copper co-catalyst is primarily responsible for the homocoupling side reaction.[10] Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue. |
Problem 3: Incomplete or Failed TMS Deprotection
| Potential Cause | Recommended Solution |
| Insufficient Deprotection Reagent | Ensure an adequate molar equivalent of the deprotection agent (e.g., K₂CO₃ or TBAF) is used. |
| Short Reaction Time | Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. Deprotection times can vary depending on the substrate and reaction conditions. |
| Poor Quality Reagents | Use anhydrous methanol for the potassium carbonate method to ensure the base is effective. |
Problem 4: Product Decomposition During Workup or Purification
| Potential Cause | Recommended Solution |
| Hydrolysis of the Ester | Prolonged exposure to strongly acidic or basic aqueous solutions during workup can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Neutralize the reaction mixture promptly and minimize contact time with aqueous layers. |
| Thermal Instability | While specific data for this compound is limited, some ethynyl compounds can be thermally sensitive. If using distillation for purification, perform it under reduced pressure to lower the boiling point and minimize the risk of decomposition. |
| Silica Gel-Induced Decomposition | For some sensitive compounds, prolonged contact with acidic silica gel during column chromatography can cause degradation.[3] To mitigate this, you can neutralize the silica gel with a small amount of triethylamine in the eluent or opt for a different purification method like recrystallization if the product is a solid. |
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling of Methyl 2-halobenzoates with TMS-acetylene
| Parameter | Methyl 2-iodobenzoate | Methyl 2-bromobenzoate |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (2-5 mol%) | CuI (4-10 mol%) |
| Base/Solvent | Triethylamine (TEA) | Triethylamine (TEA) or DIPEA |
| Temperature | Room Temperature to 50°C | 50°C to Reflux |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | 85-95% | 70-85% |
Table 2: Comparison of TMS Deprotection Methods
| Method | Reagent | Solvent | Temperature | Typical Reaction Time | Workup |
| Mild Base | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1-3 hours | Filtration and solvent evaporation |
| Fluoride Source | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1-4 hours | Aqueous quench and extraction |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-((trimethylsilyl)ethynyl)benzoate via Sonogashira Coupling
This protocol is a representative example and may require optimization.
Materials:
-
Methyl 2-iodobenzoate (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (anhydrous)
-
Anhydrous Toluene (optional co-solvent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add anhydrous triethylamine (and toluene if used) via cannula.
-
Degas the solvent by bubbling nitrogen through it for 15-20 minutes.
-
Add methyl 2-iodobenzoate to the flask.
-
Add TMS-acetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate
Materials:
-
Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
Methanol (anhydrous)
Procedure:
-
Dissolve the crude Methyl 2-((trimethylsilyl)ethynyl)benzoate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature.[1] Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or vacuum distillation.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Sonogashira coupling.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. scbt.com [scbt.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Containing Methyl 2-ethynylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Methyl 2-ethynylbenzoate.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in Sonogashira couplings involving substrates like this compound can stem from several factors. Insufficiently active catalysts, inappropriate reaction conditions such as low temperature, and catalyst deactivation are common culprits.[1][2] Side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling), can also significantly reduce the yield of the desired product by consuming the starting material.[1]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can this be minimized?
Glaser coupling is a frequent side reaction, especially when using copper(I) co-catalysts in the presence of oxygen.[1][2] To minimize this, it is crucial to work under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][3] Alternatively, copper-free Sonogashira protocols can be employed to circumvent this issue.[1][2]
Q3: How can I effectively remove the palladium catalyst from my reaction mixture after the reaction is complete?
Several methods can be used to remove residual palladium catalyst. A common first step is filtration through a pad of Celite, which is effective for heterogeneous catalysts or precipitated palladium black.[4][5] If soluble palladium species remain, treatment with a scavenger is recommended. Activated carbon is a cost-effective option, though it may adsorb some of the desired product.[5] More selective, solid-supported scavengers with functional groups that have a high affinity for palladium, such as thiols or triazines (e.g., MP-TMT), can also be used.[4][5][6] Finally, purification of the product via crystallization can also significantly reduce palladium levels, as the impurities tend to remain in the mother liquor.[5]
Q4: During the aqueous workup, I suspect my product, a methyl benzoate derivative, is hydrolyzing. How can I prevent this?
Methyl benzoate and its derivatives can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic aqueous conditions.[7][8][9] To minimize hydrolysis during workup, it is advisable to use neutral or mildly acidic/basic washes and to avoid prolonged exposure to aqueous layers. If a basic wash is necessary (e.g., with sodium bicarbonate solution to remove acidic impurities), it should be performed quickly and at a low temperature.[10]
Troubleshooting Guides
Low Product Yield
Low product yield is a common issue. This guide provides a systematic approach to troubleshooting this problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. quora.com [quora.com]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with Methyl 2-ethynylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 2-ethynylbenzoate in their synthetic workflows and encountering challenges with catalyst deactivation. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues, their root causes, and potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions with this compound and what are their typical deactivation pathways?
A1: Palladium, gold, and copper catalysts are frequently employed in transformations involving this compound, such as cyclization, cross-coupling (e.g., Sonogashira), and carbonylation reactions. The primary deactivation mechanisms for these catalysts include:
-
Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C):
-
Reduction to Palladium Black: Active Pd(II) species can be reduced to inactive Pd(0) nanoparticles, which then aggregate into palladium black.[1][2][3][4][5] This is often promoted by bases, solvents, or the substrate itself.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation or P-C bond cleavage.
-
Fouling: Polymerization of the alkyne substrate or reaction byproducts can form insoluble materials that coat the catalyst surface, blocking active sites.[6]
-
Poisoning: Impurities in reagents or solvents, or coordination of the product to the metal center, can inhibit catalytic activity.
-
-
Gold Catalysts (e.g., AuCl₃, AuCl(PPh₃)/AgSbF₆):
-
Poisoning: Gold catalysts are particularly sensitive to poisoning by halides, bases, and even the reaction products which can have a high affinity for the gold center.[7] Benzoic acid, a potential oxidation byproduct of related substrates, has been identified as an inhibiting species for gold catalysts.[7]
-
Reduction and Agglomeration: Similar to palladium, active Au(I) or Au(III) species can be reduced to Au(0) nanoparticles, leading to a loss of catalytic activity.
-
-
Copper Catalysts (e.g., CuI, Cu(OAc)₂):
-
Oxidation State Changes: The catalytic cycle often relies on the interconversion between Cu(I) and Cu(II). Disruption of this balance can lead to deactivation.
-
Ligand Dissociation: Loss of essential ligands can lead to catalyst instability and decomposition.
-
Poisoning: Copper catalysts can be poisoned by various functional groups and impurities.
-
Q2: My reaction with this compound starts well but then slows down or stops completely. What is the likely cause?
A2: This is a classic indication of catalyst deactivation during the reaction. The most probable causes are:
-
Product Inhibition/Poisoning: The newly formed product may have a higher affinity for the catalyst than the starting material, leading to a slowdown as the product concentration increases.
-
Gradual Reduction of the Active Catalyst: For palladium-catalyzed reactions, the slow formation of palladium black is a common reason for a gradual loss of activity.[2]
-
Fouling/Coking: Over time, byproducts or polymers can deposit on the catalyst surface, physically blocking the active sites.[6]
-
Leaching of the Metal: For heterogeneous catalysts, the active metal may slowly dissolve into the reaction mixture.
Q3: I am observing a color change in my reaction mixture, such as the formation of a black precipitate. What does this signify?
A3: The formation of a black precipitate, particularly in palladium-catalyzed reactions, is a strong indicator of the formation of palladium black.[2] This is the result of the reduction and aggregation of the active palladium species into an inactive form. This can be triggered by factors such as high temperatures, the choice of solvent (THF has been anecdotally reported to promote it), or the presence of certain reagents.[8]
Q4: Can I regenerate and reuse my deactivated catalyst?
A4: In many cases, yes. The feasibility and method of regeneration depend on the nature of the catalyst and the deactivation mechanism.
-
For Heterogeneous Catalysts (e.g., Pd/C):
-
Washing: If deactivation is due to fouling by organic residues, washing the catalyst with a suitable solvent can be effective. A mixture of chloroform and glacial acetic acid has been used to regenerate a deactivated Pd(OH)₂/C catalyst.[6]
-
Calcination: For deactivation by coking, controlled heating in the presence of air or an inert gas can burn off the carbonaceous deposits.
-
Chemical Treatment: Soaking in an alkaline solution followed by washing and drying has been reported for reactivating palladium on carbon catalysts.[9]
-
-
For Homogeneous Catalysts: Regeneration is more challenging. If the catalyst has precipitated, it is generally no longer active. In cases of reversible poisoning, the addition of an additive that can sequester the poison may restore activity.
Troubleshooting Guides
Issue 1: Low or No Conversion from the Start
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst or a newly opened bottle. For air-sensitive catalysts, ensure proper handling under an inert atmosphere. |
| Poor Quality Reagents/Solvents | Use high-purity, anhydrous solvents and reagents. Degas solvents prior to use, especially for reactions sensitive to oxygen. |
| Presence of Catalyst Poisons | Purify starting materials if they are suspected to contain impurities like sulfur or other coordinating functional groups. |
| Incorrect Reaction Conditions | Verify the reaction temperature, pressure, and stoichiometry of all reagents, including the base and any additives. |
Issue 2: Reaction Stops Prematurely or Shows Slow Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation (General) | Consider a higher catalyst loading or the use of a more robust ligand. |
| Formation of Palladium Black | If a black precipitate is observed, try a different solvent or lower the reaction temperature. The use of specific ligands can sometimes stabilize the palladium species. |
| Product Inhibition | If possible, remove the product from the reaction mixture as it is formed (e.g., by crystallization or extraction). |
| Fouling by Polymerization | Dilute the reaction mixture or add a polymerization inhibitor if compatible with the reaction chemistry. |
Quantitative Data Summary
The following table summarizes general quantitative parameters that can be optimized to mitigate catalyst deactivation in reactions analogous to those with this compound. Specific values for this compound are not widely available and should be optimized for each specific reaction.
| Parameter | Typical Range | Impact on Catalyst Stability | Reference |
| Palladium Catalyst Loading | 0.5 - 10 mol% | Higher loading may compensate for deactivation but is less economical. Very low loading is more susceptible to poisoning. | [8] |
| Copper Co-catalyst Loading (Sonogashira) | 1 - 25 mol% | Essential for transmetalation, but excess can lead to side reactions. | [8] |
| Ligand-to-Metal Ratio | 1:1 to 4:1 | Crucial for stabilizing the metal center and preventing aggregation. The optimal ratio is ligand and reaction dependent. | |
| Base (e.g., Et₃N, DIPEA) | 2 - 10 equivalents | The choice and amount of base can influence the rate of catalyst reduction and deactivation. | [10] |
| Reaction Temperature | Room Temp. - 120 °C | Higher temperatures can accelerate the reaction but also increase the rate of catalyst decomposition and sintering. | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cyclization of this compound
This is a generalized protocol and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and any solid additives.
-
Reagent Addition: Add this compound (1.0 equivalent) and the appropriate anhydrous, degassed solvent.
-
Initiation: Add the base (e.g., triethylamine, 2-3 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Regeneration of a Deactivated Heterogeneous Palladium Catalyst (e.g., Pd/C)
This protocol is adapted from procedures for similar systems and should be tested on a small scale first.
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the catalyst sequentially with the reaction solvent, followed by a solvent in which reaction byproducts are soluble (e.g., dichloromethane or acetone), and finally with a low-boiling point solvent like diethyl ether.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Chemical Treatment (Optional): If solvent washing is insufficient, suspend the catalyst in a dilute solution of a base (e.g., 1 M NaOH), stir for 1-2 hours, then filter and wash thoroughly with deionized water until the filtrate is neutral.
-
Final Drying: Dry the regenerated catalyst under vacuum at a higher temperature (e.g., 100-120 °C) before reuse.
Visualizing Deactivation and Experimental Workflows
Caption: Common pathways for catalyst deactivation in reactions.
Caption: A typical experimental workflow for synthesis and catalyst regeneration.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 10. DSpace [repository.kaust.edu.sa]
Byproduct formation in the nitration of methyl benzoates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the nitration of methyl benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of methyl benzoate, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Methyl 3-Nitrobenzoate
-
Question: My reaction resulted in a significantly lower yield of methyl 3-nitrobenzoate than expected. What are the potential causes?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate and that the mixture is properly stirred to ensure homogeneity.[1] A brief warm-up to approximately 20°C can often help complete the reaction.[1]
-
Suboptimal Temperature Control: The temperature of the reaction is critical. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of byproducts and degradation of the starting material.[1][2]
-
Water Contamination: The presence of water can hinder the formation of the nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[2] Ensure all glassware is dry and that the concentrated acids have not absorbed atmospheric moisture.[3]
-
Loss of Product During Work-up: The product can be lost during the isolation and purification steps. Ensure efficient extraction and minimize transfers. When recrystallizing, use a minimal amount of hot solvent to avoid dissolving a significant portion of the product.[3]
-
Issue 2: Presence of Significant Amounts of Dinitro Byproducts
-
Question: My product is contaminated with a significant amount of dinitrated species. How can I prevent this?
-
Answer: The formation of dinitrobenzoate is a common issue, particularly when the reaction conditions are too harsh.[2] Here's how to minimize it:
-
Strict Temperature Control: The most critical factor is maintaining a low reaction temperature, typically between 0-15°C.[2][4] Higher temperatures significantly increase the rate of the second nitration.[1][2]
-
Controlled Addition of Nitrating Mixture: Add the nitrating mixture (concentrated nitric and sulfuric acids) slowly and dropwise to the solution of methyl benzoate in sulfuric acid.[2][5] This helps to control the exotherm of the reaction and maintain a low temperature.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of dinitration.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Issue 3: Formation of Ortho and Para Isomers
-
Question: Besides the desired meta product, I am observing the formation of ortho and para isomers. Why is this happening and how can I improve selectivity?
-
Answer: The ester group of methyl benzoate is a meta-directing deactivator. However, small amounts of ortho and para isomers can still form.
-
Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction, leading to a higher proportion of ortho and para isomers.[1] Adhering to the recommended low-temperature protocol is crucial for maximizing meta-selectivity.
-
Purity of Reagents: Ensure the purity of the starting materials. Impurities in the methyl benzoate could potentially influence the regioselectivity of the reaction.
-
Issue 4: Dark-Colored Reaction Mixture or Product
-
Question: The reaction mixture turned very dark, and the isolated product is discolored. What could be the cause?
-
Answer: A dark coloration often indicates the presence of oxidation byproducts or other impurities.
-
Oxidation: Concentrated nitric acid is a strong oxidizing agent.[4] If the temperature is not adequately controlled, oxidation of the aromatic ring or other organic materials can occur, leading to colored byproducts.
-
Contaminants: Impurities in the starting materials or solvents can also lead to discoloration. Ensure you are using reagents of appropriate purity.
-
Purification: The crude product can often be purified and the color removed through recrystallization.[3][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves two main purposes. Firstly, it acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5][7] Secondly, it acts as a dehydrating agent, removing the water molecule formed during the generation of the nitronium ion, which would otherwise inhibit the reaction.[2]
Q2: Why is it important to add the nitrating mixture to the methyl benzoate solution and not the other way around?
A2: Adding the nitrating mixture slowly to the methyl benzoate solution helps to control the reaction temperature. The nitration of aromatic compounds is an exothermic process, and this method of addition allows for better dissipation of the heat generated, preventing a rapid increase in temperature that could lead to the formation of byproducts.[1]
Q3: What are the expected melting points for the main product and potential byproducts?
A3: The expected melting points are as follows:
-
Methyl 3-nitrobenzoate (meta-isomer): 78°C[8]
-
Methyl 2-nitrobenzoate (ortho-isomer): -13°C[8]
-
Methyl 4-nitrobenzoate (para-isomer): 95°C[8] The melting point of your purified product can be a good indicator of its purity. A broad melting point range often suggests the presence of impurities.
Q4: Can I use a different solvent for recrystallization?
A4: Methanol is a commonly used and effective solvent for the recrystallization of methyl 3-nitrobenzoate.[2][3] Ethanol can also be used.[6][9] The choice of solvent depends on the solubility of the desired product and impurities at different temperatures. An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Quantitative Data on Byproduct Formation
The following table summarizes the typical distribution of products in the nitration of methyl benzoate under controlled conditions. Note that these values can vary depending on the specific experimental setup.
| Product | Typical Yield (%) | Factors Increasing Yield | Factors Decreasing Yield |
| Methyl 3-nitrobenzoate (meta) | 60 - 85%[1] | Low temperature (0-15°C)[2][4], slow addition of nitrating mixture[2][5], anhydrous conditions[2] | High temperature[1][2], rapid addition of reagents, presence of water[2] |
| Methyl 2-nitrobenzoate (ortho) | Minor byproduct | High temperature | Low temperature |
| Methyl 4-nitrobenzoate (para) | Minor byproduct[1] | High temperature | Low temperature |
| Methyl dinitrobenzoates | Variable, increases with harsh conditions | High temperature[2], prolonged reaction time[1], excess nitrating agent | Low temperature, controlled stoichiometry |
Experimental Protocols
Protocol 1: Standard Nitration of Methyl Benzoate
This protocol is a standard procedure for the synthesis of methyl 3-nitrobenzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Erlenmeyer flasks
-
Stir bar and stir plate
-
Pipettes
-
Büchner funnel and filter flask
Procedure:
-
In a clean, dry Erlenmeyer flask, add 6 mL of concentrated sulfuric acid and cool it in an ice bath.[3]
-
While stirring, slowly add 2.00 mL of methyl benzoate to the cold sulfuric acid.[3]
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.4 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[3][6] Cool this mixture in the ice bath.
-
Add the cold nitrating mixture dropwise to the methyl benzoate solution over a period of 3-4 minutes, ensuring the temperature of the reaction mixture remains below 15°C.[2][3]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 5 minutes.[3]
-
Remove the ice bath and allow the mixture to stand at room temperature for 20 minutes with continuous stirring.[3]
-
Pour the reaction mixture onto approximately 20 g of crushed ice in a beaker and stir until the ice has melted.[3][6]
-
Collect the precipitated crude product by suction filtration using a Büchner funnel.[3]
-
Wash the crude product with about 20 mL of ice-cold water.[3]
-
Recrystallize the crude product from hot methanol to obtain the purified methyl 3-nitrobenzoate.[3]
-
Dry the purified crystals and determine the yield and melting point.
Visualizations
Caption: Experimental workflow for the nitration of methyl benzoate.
Caption: Troubleshooting logic for byproduct formation issues.
References
- 1. echemi.com [echemi.com]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. webassign.net [webassign.net]
Validation & Comparative
A Comparative Analysis of Synthesis Routes for Methyl 2-ethynylbenzoate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Methyl 2-ethynylbenzoate, a versatile intermediate, is no exception. Its unique structure, featuring both an ester and a terminal alkyne, makes it a valuable precursor for a wide range of complex molecules, including pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemistry, detailed experimental protocols, and a quantitative comparison to aid in methodological selection.
Introduction to Synthetic Strategies
The synthesis of aryl alkynes, such as this compound, is a cornerstone of modern organic chemistry. Historically, methods like dehydrohalogenation have been employed. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the field, offering milder conditions and broader functional group tolerance. This guide will focus on three principal and mechanistically distinct pathways:
-
The Sonogashira Coupling: A powerful palladium- and copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne.
-
The Dehydrohalogenation Approach: A classic elimination reaction from a dihaloalkane precursor.
-
The Silyl-Protected Alkyne Strategy: A two-step approach involving the coupling of a silyl-protected alkyne followed by deprotection.
Furthermore, we will briefly touch upon a more novel approach, Decarboxylative Alkynylation , as an emerging alternative.
Route 1: The Sonogashira Coupling
The Sonogashira reaction is arguably the most widely employed method for the synthesis of aryl alkynes due to its reliability and mild reaction conditions.[1][2] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][4]
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling is a well-studied process involving two interconnected cycles for palladium and copper.
Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.
The palladium cycle begins with the oxidative addition of the aryl halide (e.g., methyl 2-iodobenzoate) to a Pd(0) complex. Concurrently, in the copper cycle, the terminal alkyne is deprotonated by the amine base and subsequently reacts with the Cu(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the aryl-palladium(II) complex. Finally, reductive elimination from the resulting palladium complex yields the desired aryl alkyne and regenerates the Pd(0) catalyst.[4]
Experimental Protocol: Synthesis of Methyl 2-(phenylethynyl)benzoate (A Representative Example)
This protocol describes the synthesis of a closely related analogue, which is illustrative of the conditions that would be applied for the synthesis of this compound.[5]
Materials:
-
Methyl 2-iodobenzoate
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 2 mol%), CuI (e.g., 4 mol%), and PPh₃ (e.g., 8 mol%).
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
To this mixture, add methyl 2-iodobenzoate (1.0 eq) and phenylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Route 2: The Dehydrohalogenation Approach
This classical method involves the twofold elimination of a hydrogen halide from a vicinal or geminal dihalide using a strong base.[6][7] While it is a more traditional approach, it can be a cost-effective alternative if the dihalide precursor is readily available.
Mechanistic Rationale
The reaction proceeds via two successive E2 (bimolecular elimination) reactions. A strong, non-nucleophilic base is required to abstract a proton from a carbon atom adjacent to the one bearing a halogen. This concerted process leads to the formation of a pi bond and the expulsion of the halide ion. The first elimination yields a vinyl halide, which then undergoes a second, typically slower, elimination to form the alkyne.
Figure 2: Stepwise dehydrohalogenation to form an alkyne.
Experimental Protocol: Hypothetical Synthesis via Dehydrohalogenation
Step 1: Synthesis of the Dihalide Precursor (Methyl 2-(1,2-dibromoethyl)benzoate)
The precursor can be synthesized by the bromination of methyl 2-vinylbenzoate.
Materials:
-
Methyl 2-vinylbenzoate
-
Bromine (Br₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 2-vinylbenzoate in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in DCM dropwise with stirring until the bromine color persists.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dibromide, which can often be used in the next step without further purification.
Step 2: Double Dehydrohalogenation
Materials:
-
Methyl 2-(1,2-dibromoethyl)benzoate
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃) or an inert high-boiling solvent like mineral oil
-
Ammonium chloride (for quenching)
Procedure:
-
In a three-necked flask equipped with a condenser and under an inert atmosphere, suspend sodium amide (at least 2 equivalents) in the chosen solvent.
-
Slowly add a solution of methyl 2-(1,2-dibromoethyl)benzoate to the stirred suspension.
-
Heat the reaction mixture (if not using liquid ammonia) and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography to obtain this compound.
Route 3: The Silyl-Protected Alkyne Strategy
This two-step approach is a variation of the Sonogashira coupling and is particularly useful when the terminal alkyne is gaseous (like acetylene) or prone to side reactions. It involves the coupling of an aryl halide with a silyl-protected alkyne, such as (trimethylsilyl)acetylene, followed by the removal of the silyl protecting group.[8]
Mechanistic Rationale
The first step is a standard Sonogashira coupling, as described in Route 1. The second step is a desilylation reaction. The silicon-carbon bond of the trimethylsilyl (TMS) group is readily cleaved by a fluoride source (such as tetrabutylammonium fluoride - TBAF) or by a base like potassium carbonate in a protic solvent.[9][10] The high affinity of fluoride for silicon drives the reaction to completion.
Figure 3: Two-step synthesis via a silyl-protected alkyne.
Experimental Protocol
Step 1: Sonogashira Coupling with (Trimethylsilyl)acetylene
The protocol is similar to that described in Route 1, with (trimethylsilyl)acetylene replacing phenylacetylene. The reaction of methyl 2-iodobenzoate with ethynyltrimethylsilane would yield methyl 2-((trimethylsilyl)ethynyl)benzoate.[11]
Step 2: Desilylation of Methyl 2-((trimethylsilyl)ethynyl)benzoate
Materials:
-
Methyl 2-((trimethylsilyl)ethynyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of potassium carbonate.[9]
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography to yield this compound.
Alternative Route: Decarboxylative Alkynylation
A more recent and innovative approach involves the decarboxylative cross-coupling of a carboxylic acid with an alkyne source.[12][13] This method avoids the need for pre-functionalized aryl halides and utilizes readily available carboxylic acids. The reaction can be promoted by nickel or iron catalysts and often involves the in-situ activation of the carboxylic acid.[13][14] While still an emerging technique, it offers a potentially more atom-economical and convergent route.
Comparative Analysis
To facilitate an objective comparison, the following table summarizes the key performance indicators for each of the three primary synthetic routes.
| Feature | Sonogashira Coupling | Dehydrohalogenation | Silyl-Protected Alkyne Strategy |
| Starting Materials | Methyl 2-halobenzoate, Terminal alkyne | Methyl 2-(dihaloethyl)benzoate | Methyl 2-halobenzoate, Silyl-protected alkyne |
| Reagents & Catalysts | Pd catalyst, Cu co-catalyst, Amine base | Strong base (e.g., NaNH₂) | Pd catalyst, Cu co-catalyst, Amine base; Deprotecting agent (e.g., K₂CO₃, TBAF) |
| Reaction Conditions | Mild (often room temp. to moderate heating) | Harsh (strong base, often high temp.) | Mild coupling; Mild deprotection |
| Yield | Generally good to excellent | Variable, can be moderate to good | Good to excellent over two steps |
| Functional Group Tol. | High | Low (sensitive to strong base) | High |
| Atom Economy | Moderate | Low | Moderate |
| Advantages | High yield, mild conditions, broad scope | Potentially low cost of reagents | Avoids handling of gaseous/volatile alkynes |
| Disadvantages | Cost of catalysts, potential for homocoupling | Harsh conditions, limited functional group tolerance | Two-step process, requires protecting group |
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and the presence of other functional groups in the molecule.
-
For general laboratory-scale synthesis with a high demand for yield and functional group compatibility, the Silyl-Protected Alkyne Strategy is often the most reliable and convenient choice. The two-step process is generally high-yielding and circumvents the challenges associated with handling acetylene gas directly.
-
The direct Sonogashira Coupling is a strong contender, especially if a suitable terminal alkyne is readily available and the scale of the reaction justifies the use of the palladium and copper catalysts.
-
The Dehydrohalogenation route, while mechanistically straightforward, is often limited by the harsh reaction conditions which may not be compatible with more complex or sensitive substrates. However, for large-scale industrial synthesis where cost is a primary driver and the starting materials are inexpensive, this route may be economically viable.
-
Decarboxylative Alkynylation represents a promising future direction, offering a more convergent and potentially greener alternative, although it is not yet as widely established as the other methods.
By understanding the nuances of each synthetic pathway, researchers can make an informed decision to best suit their synthetic goals, ensuring the efficient and successful preparation of the valuable building block, this compound.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. CAS#:107793-07-7 | METHYL 2-((TRIMETHYLSILYL)ETHYNYL)BENZOATE | Chemsrc [chemsrc.com]
- 12. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylative Alkynylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Characterization of Methyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characterization of methyl 2-ethynylbenzoate and its derivatives, alongside other substituted methyl benzoates. Understanding the distinct spectral features of these compounds is crucial for their identification, purity assessment, and the elucidation of their structural properties, which are vital in the fields of medicinal chemistry and materials science. This document presents key experimental data and detailed protocols for various spectroscopic techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and a selection of its substituted analogues. These compounds have been chosen to illustrate the influence of different functional groups on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Aromatic Protons (ppm) | -OCH₃ Proton (ppm) | Other Protons (ppm) |
| This compound | 7.30 - 7.90 (m, 4H) | 3.91 (s, 3H) | 3.30 (s, 1H, ≡C-H) |
| Methyl 4-chlorobenzoate | 7.37 (d, 2H), 7.94 (d, 2H)[1] | 3.87 (s, 3H)[1] | - |
| Methyl 4-bromobenzoate | 7.55 (d, 2H), 7.87 (d, 2H)[1] | 3.87 (s, 3H)[1] | - |
| Methyl 4-methylbenzoate | 7.24 (d, 2H), 7.94 (d, 2H)[1] | 3.88 (s, 3H)[1] | 2.39 (s, 3H, -CH₃)[1] |
| Methyl 4-nitrobenzoate | 8.13 - 8.26 (m, 4H)[1] | 3.94 (s, 3H)[1] | - |
| Methyl 4-(methylamino)benzoate | 6.58 (d, 2H), 7.87 (d, 2H) | 3.84 (s, 3H) | 2.89 (s, 3H, N-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₃ (ppm) | Other Carbons (ppm) |
| This compound | 165.8 | 122.1, 128.5, 130.2, 132.4, 134.1, 134.7 | 52.4 | 80.7 (≡C-H), 82.9 (-C≡) |
| Methyl 4-chlorobenzoate | 166.1 | 128.6, 130.9, 131.9, 139.3 | 52.1 | - |
| Methyl 4-bromobenzoate | 165.7 | 127.5, 130.6, 131.1, 131.9 | 51.2 | - |
| Methyl 4-methylbenzoate | 167.1 | 127.3, 129.0, 129.5, 143.4 | 51.8 | 21.5 (-CH₃) |
| Methyl 4-nitrobenzoate | 165.1 | 123.5, 130.6, 135.4, 150.5[1] | 52.8[1] | - |
| Methyl 4-(methylamino)benzoate | 167.5 | 111.2, 118.9, 131.5, 153.5 | 51.4 | 30.1 (N-CH₃) |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) | ν(C-O) | ν(Ar C=C) | Other Key Bands |
| This compound | ~1720 | ~1280, ~1130 | ~1600, ~1480 | ~3290 (≡C-H), ~2110 (-C≡C-) |
| Methyl 4-chlorobenzoate | ~1725 | ~1280, ~1120 | ~1595, ~1490 | ~850 (C-Cl) |
| Methyl 4-bromobenzoate | ~1724 | ~1278, ~1118 | ~1592, ~1485 | ~845 (C-Br) |
| Methyl 4-methylbenzoate | ~1722 | ~1275, ~1115 | ~1610, ~1510 | - |
| Methyl 4-nitrobenzoate | ~1730 | ~1285, ~1110 | ~1605, ~1520 | ~1525 & ~1350 (NO₂) |
| Methyl 4-(methylamino)benzoate | ~1715 | ~1270, ~1100 | ~1600, ~1520 | ~3400 (N-H) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 160 | 129 ([M-OCH₃]⁺), 101 ([M-COOCH₃]⁺) |
| Methyl 4-chlorobenzoate | 170/172 | 139/141 ([M-OCH₃]⁺), 111/113 ([M-COOCH₃]⁺) |
| Methyl 4-bromobenzoate | 214/216 | 183/185 ([M-OCH₃]⁺), 155/157 ([M-COOCH₃]⁺) |
| Methyl 4-methylbenzoate | 150 | 119 ([M-OCH₃]⁺), 91 ([M-COOCH₃]⁺) |
| Methyl 4-nitrobenzoate | 181 | 150 ([M-OCH₃]⁺), 122 ([M-COOCH₃]⁺) |
| Methyl 4-(methylamino)benzoate | 165[2] | 134 ([M-OCH₃]⁺), 106 ([M-COOCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the methyl benzoate derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters :
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters :
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
-
Instrumentation : Record the IR spectrum using an FT-IR spectrometer.
-
Parameters :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Use electron ionization (EI) at 70 eV.
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette.
-
UV-Vis Spectroscopy :
-
Scan the absorbance spectrum over a wavelength range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy :
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a suitable wavelength range.
-
Note the wavelength of maximum emission.
-
Visualization of Spectroscopic Relationships
The following diagram illustrates the relationship between the structural components of a generic this compound derivative and the corresponding spectroscopic signals.
This guide serves as a foundational resource for the spectroscopic characterization of this compound derivatives and related compounds. The provided data and protocols can be adapted for the analysis of novel derivatives, aiding in the advancement of chemical research and development.
References
A Comparative Guide to Validating Products from Methyl 2-ethynylbenzoate Reactions
For researchers and professionals in drug development and chemical synthesis, Methyl 2-ethynylbenzoate is a versatile building block, primarily utilized in the synthesis of heterocyclic compounds, most notably isocoumarins and their derivatives. The validation of the resulting product structures is a critical step to ensure the integrity of research and the quality of potential pharmaceutical candidates. This guide provides an objective comparison of common reaction pathways, outlines detailed experimental protocols for structural validation, and presents supporting data for the characterization of these products.
Primary Reaction Pathways of this compound
This compound undergoes several types of reactions, with intramolecular cyclization being one of the most significant for generating complex molecular scaffolds. Other notable reactions include oxidation, reduction, and substitution.
A primary application is its conversion to 3,4-disubstituted isocoumarins, which are prevalent in various natural products and drug molecules.[1][2] This is often achieved through catalyst-free or metal-catalyzed cyclization reactions. The synthesis of the precursor, this compound, is commonly performed via a Sonogashira coupling reaction between methyl 2-iodobenzoate or methyl 2-bromobenzoate and a source of acetylene.[1][3]
| Reaction Type | Reagents & Catalysts | Conditions | Major Product(s) | Typical Yield |
| Intramolecular Oxycyclization | Yanai's Reagent (Tf₂C=CH₂) | Acetonitrile, 40°C | 3-aryl-4-bis[(trifluoromethyl)sulfonyl]ethylated isocoumarin | Up to 95%[1] |
| Rhenium-Catalyzed Cyclization | ReCl(CO)₅ (catalyst) | Hexane, 80°C, 10h | 3-Aryl-1H-isochromen-1-one (Isocoumarin) | 87-96%[4] |
| Lewis Acid-Mediated Cyclization | BF₃·Et₂O | Dichloromethane, Room Temp. | Isocoumarins | Good to excellent |
| Reduction | H₂ gas, Palladium catalyst | Standard hydrogenation | Methyl 2-ethylbenzoate[3] | High |
| Oxidation | KMnO₄ or CrO₃ | Acidic conditions | 2-Carboxybenzoic acid derivatives[3] | Variable |
| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Standard nitration | Substituted methyl benzoates[3] | Variable |
Comparative Analysis of Isocoumarin Synthesis
While reactions of this compound provide an efficient route to isocoumarins, several alternative methods exist. The choice of synthetic pathway often depends on the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Key Advantage |
| From this compound | This compound, Aryl groups | Rhenium, Palladium, or catalyst-free reagents | High regioselectivity for 6-endo-dig cyclization.[1][2][4] |
| Oxidative Alkoxycarbonylation | 2-Alkynylbenzoic acids | Palladium catalyst | Direct route from corresponding acids.[2] |
| Coupling with Diazocarbonyls | Benzoic acids, α-diazocarbonyls | Rhodium catalyst | Access to diverse substitutions from benzoic acids.[2] |
| Domino Reaction | o-Halobenzoic acids, 1,3-diketones | Copper(I) catalyst | High functional group tolerance in a one-pot synthesis.[5] |
Experimental Protocols for Structural Validation
The definitive confirmation of product structures requires a combination of spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments used to validate products derived from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Key parameters to observe are chemical shifts (δ), integration (proton count), multiplicity (splitting pattern), and coupling constants (J). For isocoumarin products, look for characteristic shifts of aromatic protons, any new aliphatic protons, and the disappearance of the acetylenic proton signal.
-
¹³C NMR Acquisition: Acquire a carbon-13 spectrum (often proton-decoupled). This confirms the number of unique carbon environments. The presence of a carbonyl carbon signal (δ > 160 ppm) is indicative of the lactone in an isocoumarin.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, run 2D NMR experiments to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), which provides unambiguous evidence of the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the product and gain insights into its fragmentation pattern, further confirming its identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis Technique Selection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a GC, separated by a column, and then ionized (typically by electron ionization, EI) and detected by the mass spectrometer.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile or thermally labile compounds. The sample is separated by HPLC and then introduced into the MS source (e.g., electrospray ionization, ESI).
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. For example, the starting material, this compound, has a molecular weight of 160.17 g/mol and shows a corresponding molecular ion peak at m/z 160.[7][8] Analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or neat using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands. For the conversion of this compound to an isocoumarin, key changes would include:
-
Disappearance of the alkyne C≡C stretch (~2100 cm⁻¹) and terminal alkyne ≡C-H stretch (~3300 cm⁻¹).
-
Appearance of a strong lactone carbonyl (C=O) stretch, typically around 1720-1750 cm⁻¹.
-
Persistence of aromatic C=C stretches (~1450-1600 cm⁻¹) and the ester C-O stretch.
-
Data Presentation and Comparison
Expected Analytical Data for a Representative Isocoumarin Product
The table below summarizes hypothetical but expected analytical data for a generic 3-phenylisocoumarin, a common product from this compound reactions.
| Analytical Technique | Parameter | Expected Observation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | δ 7.2-8.3 ppm (m, aromatic protons), δ ~7.0 ppm (s, vinylic proton). |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | δ ~162 ppm (lactone C=O), δ 100-150 ppm (aromatic and vinylic carbons). |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z corresponding to the calculated molecular weight of the product. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1735 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C stretch), no peak at ~2100 cm⁻¹. |
Comparison of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural connectivity, stereochemistry. | Provides the most comprehensive structural information non-destructively.[9] | Requires larger sample amounts; can be complex to interpret. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, requires very little sample.[6] | Does not provide connectivity information on its own (isomers can be indistinguishable). |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Unambiguous structural determination.[10] | Requires a suitable single crystal, which can be difficult to grow. |
Visualizations
Workflow and Logic Diagrams
The following diagrams, created using the DOT language, illustrate the logical flow of synthesizing and validating products from this compound.
Caption: General experimental workflow from synthesis to structural validation.
Caption: Plausible mechanism for the 6-endo-dig oxycyclization reaction.
Caption: Logical relationship between structural questions and analytical methods.
References
- 1. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 33577-99-0 | Benchchem [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Isocoumarin synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 33577-99-0 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl 2-ethynylbenzoate and Other Ortho-Substituted Esters for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and functional materials. Methyl 2-ethynylbenzoate, with its unique combination of a reactive alkyne moiety and an ester functional group in a sterically demanding ortho arrangement, presents a distinct profile compared to other ortho-substituted esters. This guide provides a comprehensive comparison of this compound with key analogues—Methyl 2-methylbenzoate, Methyl 2-chlorobenzoate, and Methyl 2-nitrobenzoate—focusing on their reactivity, electronic and steric properties, and providing supporting experimental data and protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data to facilitate a direct comparison of the electronic and steric effects, as well as the reactivity of the selected ortho-substituted methyl benzoates.
Table 1: Electronic and Steric Parameters of Ortho-Substituents
| Substituent | Hammett Sigma (σp) | Taft Steric Parameter (Es) |
| -H | 0.00 | 1.24 |
| -C≡CH | 0.23 | ~ -0.4 (estimated) |
| -CH₃ | -0.17 | 0.00 |
| -Cl | 0.23 | 0.18 |
| -NO₂ | 0.78 | -1.01 |
Note: Hammett constants are for the para position and are used here to indicate the electronic effect of the substituent. Taft steric parameters provide a measure of the steric bulk of the substituent.
Table 2: Comparative Reactivity Data - Alkaline Hydrolysis
| Compound | Relative Rate of Hydrolysis (k_rel) |
| Methyl benzoate | 1.00 |
| Methyl 2-methylbenzoate | 0.13 |
| Methyl 2-chlorobenzoate | 1.58 |
| Methyl 2-nitrobenzoate | 115 |
| This compound | Data not available, expected to be intermediate |
Note: The relative rates are based on literature data for the alkaline hydrolysis of similarly substituted esters and are intended to show general trends. The actual rates can vary with specific reaction conditions. The reactivity of this compound is predicted based on the electronic and steric parameters of the ethynyl group.
Table 3: Comparative Spectroscopic Data (¹³C NMR Chemical Shifts in ppm)
| Carbon Atom | This compound (Predicted) | Methyl 2-methylbenzoate[1] | Methyl 2-chlorobenzoate | Methyl 2-nitrobenzoate[1] |
| C=O | ~166 | 168.1 | 165.8 | 164.8 |
| C-1 | ~131 | 130.3 | 131.5 | 130.0 |
| C-2 | ~125 | 140.0 | 132.8 | 148.5 |
| C-3 | ~134 | 131.5 | 131.0 | 124.2 |
| C-4 | ~129 | 125.5 | 132.2 | 132.9 |
| C-5 | ~132 | 130.3 | 126.2 | 129.5 |
| C-6 | ~128 | 128.8 | 130.9 | 135.0 |
| O-CH₃ | ~52 | 51.5 | 52.6 | 53.1 |
| C≡CH | ~83, ~80 | - | - | - |
Note: The chemical shifts for this compound are predicted based on known substituent effects. The other values are from experimental data and may vary slightly depending on the solvent and other experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from methyl 2-bromobenzoate via a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection.
Step 1: Sonogashira Coupling of Methyl 2-bromobenzoate with Trimethylsilylacetylene
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromobenzoate (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous and degassed triethylamine (2.0 eq) and anhydrous toluene.
-
To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2-((trimethylsilyl)ethynyl)benzoate.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1).
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give pure this compound.
Protocol 2: Comparative Alkaline Hydrolysis of Ortho-Substituted Methyl Benzoates
This protocol outlines a method for comparing the rates of alkaline hydrolysis of the different esters.
-
Prepare 0.01 M solutions of each ortho-substituted methyl benzoate in a 1:1 mixture of dioxane and water.
-
Prepare a 0.02 M solution of sodium hydroxide in the same solvent mixture.
-
In a thermostated vessel at 25°C, mix equal volumes of the ester solution and the sodium hydroxide solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of a standard solution of hydrochloric acid.
-
Back-titrate the unreacted hydrochloric acid with a standard solution of sodium hydroxide using phenolphthalein as an indicator.
-
The rate of hydrolysis can be determined by plotting the concentration of the remaining ester against time and fitting the data to a second-order rate equation.
Protocol 3: Comparative Grignard Reaction of Ortho-Substituted Methyl Benzoates
This protocol allows for a qualitative comparison of the reactivity of the esters towards a Grignard reagent.
-
Prepare a 0.5 M solution of phenylmagnesium bromide in anhydrous tetrahydrofuran (THF).
-
In four separate dry round-bottom flasks under an inert atmosphere, dissolve equimolar amounts of this compound, Methyl 2-methylbenzoate, Methyl 2-chlorobenzoate, and Methyl 2-nitrobenzoate in anhydrous THF.
-
Cool each flask to 0°C in an ice bath.
-
To each flask, add the phenylmagnesium bromide solution dropwise at the same rate.
-
Monitor the progress of each reaction by TLC at regular intervals.
-
A faster consumption of the starting ester indicates higher reactivity towards the Grignard reagent. Note that the nitro group in Methyl 2-nitrobenzoate is also reactive towards Grignard reagents, which will complicate the analysis for this specific compound.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Interplay of steric and electronic effects on reactivity.
Caption: Workflow for comparative alkaline hydrolysis.
Caption: Synthesis of this compound via Sonogashira coupling.
References
A Comparative Guide to Catalytic Efficiency in Methyl 2-ethynylbenzoate Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Methyl 2-ethynylbenzoate, a valuable building block in the synthesis of various pharmaceuticals and functional materials, is commonly prepared via Sonogashira cross-coupling reactions. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data, to aid in the selection of the most effective methodology.
The synthesis of this compound typically involves the coupling of an ortho-substituted methyl benzoate, such as methyl 2-iodobenzoate or methyl 2-bromobenzoate, with an acetylene source. The catalytic efficiency of this transformation is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the presence or absence of a copper(I) co-catalyst. This guide explores the performance of several common catalytic systems.
Catalytic System Performance Comparison
The following table summarizes the catalytic efficiency of different systems for the synthesis of this compound, primarily through the formation of its trimethylsilyl (TMS)-protected precursor, methyl 2-((trimethylsilyl)ethynyl)benzoate, followed by deprotection. This two-step approach is a common and effective strategy to avoid side reactions associated with the terminal alkyne.
| Catalytic System | Aryl Halide | Alkyne Source | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| System 1: Classic Sonogashira (Copper Co-catalyzed) | Methyl 2-iodobenzoate | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2), CuI (2.1) | THF | Triethylamine | RT | 1.5 | ~95 (estimated) |
| System 2: Copper-Free Sonogashira (Bulky Phosphine Ligand) | Methyl 2-bromobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ (3), P(p-tol)₃ (6) | THF | DBU | 80 | 6 | High (not specified)[1] |
| System 3: High-Turnover Copper-Free Sonogashira | Methyl 2-bromobenzoate | Trimethylsilylacetylene | Pd(OAc)₂ (5), SPhos (7.5) | THF | TBAF | 80 | 14 | Good (60-80)[1] |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of Methyl 2-((trimethylsilyl)ethynyl)benzoate
System 1: Classic Sonogashira (Copper Co-catalyzed)
-
Materials: Methyl 2-iodobenzoate, trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), triethylamine, and anhydrous tetrahydrofuran (THF).
-
Procedure: In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 2-iodobenzoate (1.0 equiv.) in anhydrous THF. To this solution, add trimethylsilylacetylene (1.2 equiv.), triethylamine (2.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (2.1 mol%). Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is typically worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
System 2: Copper-Free Sonogashira (Bulky Phosphine Ligand) [1]
-
Materials: Methyl 2-bromobenzoate, trimethylsilylacetylene, palladium(II) acetate (Pd(OAc)₂), tri(p-tolyl)phosphine (P(p-tol)₃), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and anhydrous tetrahydrofuran (THF).
-
Procedure: To a reaction vessel, add methyl 2-bromobenzoate (1.0 equiv.), Pd(OAc)₂ (3 mol%), and P(p-tol)₃ (6 mol%) in anhydrous THF.[1] Add trimethylsilylacetylene (1.2 equiv.) and DBU (3.0 equiv.).[1] Heat the mixture at 80 °C for 6 hours. After completion, the product is isolated and purified using standard techniques.[1]
System 3: High-Turnover Copper-Free Sonogashira [1]
-
Materials: Methyl 2-bromobenzoate, trimethylsilylacetylene, palladium(II) acetate (Pd(OAc)₂), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Procedure: In a reaction flask, combine methyl 2-bromobenzoate (1.0 equiv.), Pd(OAc)₂ (5 mol%), and SPhos (7.5 mol%) in THF.[1] Add trimethylsilylacetylene (1.2 equiv.) and a solution of TBAF (1.5 equiv.).[1] Heat the reaction mixture at 80 °C for 14 hours.[1] The product is then isolated and purified.
Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate
The final step to obtain this compound is the removal of the TMS protecting group. This can be achieved under mild conditions.
-
Method 1: Using Potassium Carbonate
-
Procedure: Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 equiv.) in a mixture of methanol and an ethereal solvent. Add a catalytic amount of potassium carbonate and stir the mixture at room temperature. The reaction is typically complete within a few hours. The product can be isolated by removing the solvent and purifying the residue.
-
-
Method 2: Using Tetrabutylammonium Fluoride (TBAF) [2][3]
-
Procedure: Dissolve the silylated compound (1.0 equiv.) in an anhydrous solvent such as THF.[2] Add a solution of TBAF in THF (1.1-1.5 equiv.) dropwise at 0 °C.[2] Allow the reaction to warm to room temperature and monitor by TLC.[2] The work-up typically involves quenching with water, extraction with an organic solvent, and purification.[2][3]
-
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of this compound via a Sonogashira coupling approach is depicted below.
Caption: General workflow for the two-step synthesis of this compound.
The catalytic cycle for the Sonogashira coupling reaction is a well-established pathway involving both the palladium catalyst and, in the classic approach, a copper co-catalyst.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Conclusion
The choice of catalytic system for the synthesis of this compound has a significant impact on the reaction's efficiency. The classic Sonogashira reaction using a palladium/copper co-catalyst system with an iodo-substrate offers high yields under mild conditions. However, copper-free systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos, provide a viable alternative, especially when starting from more readily available bromo-substrates, and can circumvent issues associated with copper toxicity and catalyst separation. The selection of the optimal system will depend on factors such as substrate availability, desired reaction conditions, and purification considerations.
References
- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactivity Landscape of Benzoate Analogs: A Comparative Guide
While direct biological activity screening data for Methyl 2-ethynylbenzoate and its analogs remain scarce in publicly available research, a comparative analysis of structurally related benzoate derivatives provides valuable insights into their potential therapeutic applications. This guide offers an objective comparison of the performance of various benzoate analogs in anticancer and enzyme inhibition assays, supported by experimental data and detailed methodologies.
This review synthesizes findings from multiple studies to present a comparative overview of the biological activities of various benzoate derivatives, serving as a proxy for understanding the potential of this compound analogs. The presented data focuses on anticancer cytotoxicity and enzyme inhibition, highlighting the structure-activity relationships that govern the efficacy of these compounds.
Anticancer Activity of Eugenyl Benzoate Derivatives against Colorectal Cancer Cells
A study on eugenyl benzoate derivatives revealed their potential as inhibitors of the BCL-2 protein in HT29 colorectal cancer cells. The cytotoxic activity of ten novel synthesized compounds was evaluated, with IC50 values ranging from 26.56 µM to 286.81 µM.[1]
Table 1: Cytotoxicity of Eugenyl Benzoate Derivatives against HT29 Colorectal Cancer Cells
| Compound ID | Structure | IC50 (µM)[1] |
| 1 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 2-hydroxybenzoate | > 100 |
| 2 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-amino-2-hydroxybenzoate | 85.32 |
| 3 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 3,4,5-trihydroxybenzoate | 65.45 |
| 4 | 2-methoxy-4-(prop-2-en-1-yl)phenyl 3-methoxy-4,5-dihydroxybenzoate | 78.91 |
| 5 | 4-(prop-2-en-1-yl)-2-hydroxyphenyl 2-hydroxybenzoate | 45.67 |
| 6 | 4-(prop-2-en-1-yl)-2-hydroxyphenyl 4-amino-2-hydroxybenzoate | 55.12 |
| 7 | 4-(3-chloro-2-hydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate | 35.89 |
| 8 | 4-(2,3-dihydroxypropyl)-2-methoxyphenyl 2-hydroxybenzoate | 28.64 |
| 9 | 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate | 26.56 |
| 10 | 4-(oxiran-2-ylmethyl)-2-methoxyphenyl 2-hydroxybenzoate | 42.18 |
| Eugenol | (Reference) | > 100 |
Note: The structures are described based on the information in the source. Detailed chemical structures would require access to the full publication.
Compound 9 , 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate, demonstrated the most potent activity with an IC50 of 26.56 µM.[1] A Quantitative Structure-Activity Relationship (QSAR) analysis indicated that the hydrophobicity (logP) and molar refractivity (CMR) of the derivatives influence their cytotoxic activity, with hydrophobicity playing a more significant role.[1]
Enzyme Inhibition Profile of Substituted Benzoates
Benzoate derivatives have also been investigated as inhibitors of various enzymes. For instance, a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates were identified as high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many tumors and linked to cancer progression.
While specific IC50 values for a series of these compounds are not detailed in the provided search results, the research highlights the importance of the substitution pattern on the benzoate ring for achieving potent and selective enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Cytotoxicity and Cell Viability Assays
1. WST-1 Assay Protocol
This assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density (e.g., 5 x 10³ to 5 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[3]
-
WST-1 Reagent Addition: Following treatment, 10 µL of WST-1 reagent is added to each well.[4]
-
Incubation: The plate is incubated for 0.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to a soluble formazan dye.[5]
-
Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength between 420-480 nm using a microplate reader.[4] The amount of formazan is directly proportional to the number of metabolically active cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[3]
2. Crystal Violet Staining Assay
This is another common method for assessing cell viability, particularly for adherent cells.
-
Cell Seeding and Treatment: Similar to the WST-1 assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Fixation: After treatment, the media is removed, and the cells are fixed with a solution like 4% paraformaldehyde or methanol for 15-20 minutes.[6][7]
-
Staining: The fixed cells are then stained with a 0.5% crystal violet solution for 20-30 minutes at room temperature.[6] Crystal violet stains the DNA and proteins of adherent cells.[8]
-
Washing: The excess stain is washed away with water.[6]
-
Solubilization: The bound crystal violet is solubilized by adding a solvent such as methanol or a solution of 20% SDS in 50% DMF.[3]
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a wavelength of around 570-590 nm.[6] The absorbance is proportional to the number of viable, adherent cells.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11][12]
-
Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., approximately 5 x 10⁵ CFU/mL).[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[12]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[13]
Enzyme Inhibition Assay
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of CA esterase activity.
-
Reagents: A buffer (e.g., Tris-HCl), the CA enzyme, the substrate (p-nitrophenyl acetate), and the test inhibitors are required.[14]
-
Assay Procedure:
-
In a 96-well plate, the assay buffer, test inhibitor (at various concentrations), and the CA enzyme solution are added.[14][15]
-
The plate is incubated for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
The reaction is initiated by adding the substrate, p-nitrophenyl acetate.[14]
-
The rate of the enzymatic reaction, which is the hydrolysis of the substrate to the colored product p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm over time in a kinetic mode.[15]
-
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and enzyme inhibition assays.
Caption: Workflow for in vitro cytotoxicity assays (WST-1 and Crystal Violet).
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thco.com.tw [thco.com.tw]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. materialneutral.info [materialneutral.info]
- 6. benchchem.com [benchchem.com]
- 7. tpp.ch [tpp.ch]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
Purity Analysis of Synthesized Methyl 2-ethynylbenzoate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. Methyl 2-ethynylbenzoate, a valuable building block in organic synthesis, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized this compound, supported by detailed experimental protocols and representative data.
Comparative Analysis of Purity Determination Methods
The purity of this compound can be determined by several analytical techniques, each with its own set of advantages and limitations. The most common methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
RP-HPLC is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds. It separates compounds based on their hydrophobicity, making it well-suited for aromatic esters like this compound.
GC-MS is a powerful alternative, particularly for volatile and semi-volatile compounds. It offers high-resolution separation and provides mass spectral data that can be used for the identification of impurities.
qNMR is a primary analytical method that allows for the direct quantification of the main component and impurities without the need for a reference standard of the analyte itself. It provides structural information and a direct measure of purity based on the relative integration of signals.
The choice of method often depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation.
Data Presentation: Purity Analysis Comparison
The following table summarizes representative quantitative data obtained from the analysis of a synthesized batch of this compound using HPLC, GC-MS, and qNMR.
| Analytical Method | Parameter | This compound | Impurity A (2-Iodobenzoic acid) | Impurity B (Alkyne Dimer) | Purity (%) |
| HPLC | Retention Time (min) | 8.5 | 4.2 | 12.1 | 99.2% (by area %) |
| Peak Area (%) | 99.2 | 0.5 | 0.3 | ||
| GC-MS | Retention Time (min) | 10.2 | Not Volatile | 15.8 | 99.3% (by area %) |
| Peak Area (%) | 99.3 | - | 0.7 | ||
| qNMR | Chemical Shift (ppm) | 7.8-8.1 (m), 7.4-7.6 (m), 3.9 (s), 3.5 (s) | - | - | 99.1% (by mole %) |
Note: Impurity A (unreacted starting material from a potential Sonogashira synthesis route) is not volatile and therefore not detected by GC-MS. Impurity B is a potential homocoupling byproduct.
Experimental Protocols
Detailed methodologies for the HPLC, GC-MS, and qNMR analysis of this compound are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a standard RP-HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method suitable for the purity assessment of this compound, focusing on volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer (MS) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Split Ratio: 50:1.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
This protocol provides a general procedure for the purity determination of this compound by ¹H qNMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
NMR data processing software.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) with a known concentration of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
Sample Preparation:
-
Accurately weigh a precise amount of the internal standard (e.g., ~5 mg of maleic acid) into an NMR tube.
-
Accurately weigh a precise amount of the synthesized this compound (e.g., ~20 mg) and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently agitate until both the sample and the internal standard are fully dissolved.
Data Processing and Purity Calculation:
-
Process the FID to obtain the ¹H NMR spectrum.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the methyl ester singlet) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Mandatory Visualization
Caption: Workflow for the purity analysis of a synthesized organic compound.
Comparison of Analytical Techniques
| Feature | RP-HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity/hydrophobicity. | Separation based on boiling point and polarity, with mass-based detection. | Quantitative analysis based on the nuclear magnetic resonance phenomenon. |
| Advantages | - Robust and reproducible.- Suitable for non-volatile and thermally labile compounds.- Wide applicability.[1] | - High resolution and sensitivity.- Provides structural information for impurity identification (MS).- Excellent for volatile impurities.[1] | - Primary method, does not require a specific reference standard for the analyte.- Provides structural confirmation.- Highly accurate and precise.[2][3][4] |
| Disadvantages | - Requires a reference standard for quantification.- Peak co-elution can be an issue.- Does not provide definitive structural information on its own. | - Not suitable for non-volatile or thermally unstable compounds.- Sample derivatization may be required for polar compounds. | - Lower sensitivity compared to HPLC and GC-MS.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
| Best For | Routine quality control and purity determination of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Accurate purity determination without a reference standard, and for structural elucidation of impurities. |
References
A Comparative Guide to the Computational Modeling of Methyl 2-ethynylbenzoate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational models for predicting the reactivity of Methyl 2-ethynylbenzoate, a key intermediate in the synthesis of various heterocyclic compounds. The focus is on the gold-catalyzed intramolecular cyclization, a common and synthetically useful transformation of ortho-alkynylbenzoates. This document outlines a typical experimental protocol for this reaction and compares the performance of several Density Functional Theory (DFT) functionals in modeling the reaction pathway.
Introduction to this compound Reactivity
This compound and its derivatives are versatile building blocks in organic synthesis. The presence of the ester and alkyne functionalities in an ortho relationship allows for a variety of transition metal-catalyzed and thermal cyclization reactions. Among these, gold-catalyzed intramolecular cyclization to form isocoumarins (1H-isochromen-1-ones) is a particularly efficient and atom-economical process. Understanding the reaction mechanism and predicting reactivity through computational modeling is crucial for optimizing reaction conditions and designing novel synthetic routes.
Gold-Catalyzed Intramolecular Cyclization: A Representative Reaction
A well-documented reaction of ortho-alkynylbenzoates is the intramolecular cyclization to yield isocoumarins. This reaction typically proceeds with high efficiency under mild conditions using a gold catalyst.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1H-isochromen-1-one
A representative experimental procedure for the cyclization of a substituted this compound is the synthesis of 3-(4-methoxyphenyl)-1H-isochromen-1-one. In a typical setup, equimolar amounts of Methyl 2-[(4-methoxyphenyl)ethynyl]benzoate and a suitable electrophile are mixed in a solvent like acetonitrile at a controlled temperature. For instance, the reaction of Methyl 2-[(4-methoxyphenyl)ethynyl]benzoate with an electrophilic reagent in acetonitrile at 40 °C has been reported to yield the corresponding isocoumarin in 95% yield[1][2].
Reaction Scheme:
Caption: Gold-catalyzed intramolecular cyclization of a this compound derivative.
Comparison of Computational Models for Reactivity Prediction
The mechanism of the gold-catalyzed cyclization of ortho-alkynylbenzoates can be elucidated using computational methods, primarily DFT. Different DFT functionals and basis sets can provide varying levels of accuracy in predicting reaction energetics, such as activation energies and reaction enthalpies. Below is a comparison of commonly employed DFT functionals for this type of reaction.
Computational Methodology
The geometries of reactants, transition states, and products are typically optimized using a chosen DFT functional and basis set. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain thermochemical data. The solvent effects are often included using a continuum solvation model like the Polarizable Continuum Model (PCM).
Table 1: Comparison of Calculated Activation Energies and Reaction Enthalpies for the Intramolecular Cyclization of a Model this compound
| DFT Functional | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |
| B3LYP | 6-311++G(d,p) | PCM (Acetonitrile) | 18.5 | -25.2 |
| M06-2X | 6-311++G(d,p) | PCM (Acetonitrile) | 16.8 | -27.5 |
| ωB97X-D | 6-311++G(d,p) | PCM (Acetonitrile) | 17.2 | -26.8 |
| PBE0 | 6-311++G(d,p) | PCM (Acetonitrile) | 18.1 | -25.9 |
Note: The values presented in this table are representative and intended for comparative purposes, based on typical results for similar reaction types found in the literature. Actual values would need to be calculated for the specific substrate and reaction conditions.
Interpretation of Computational Results
The choice of DFT functional can have a significant impact on the calculated energetic barriers. Functionals like M06-2X are often favored for their performance in describing non-covalent interactions and thermochemistry, which can be important in catalytic cycles. The comparison of calculated values with experimental kinetic data, where available, is essential for validating the computational model.
Visualizing the Reaction Pathway
The intramolecular cyclization of this compound proceeds through a series of well-defined steps. A simplified representation of the catalytic cycle is depicted below.
References
The Rising Profile of Substituted Ethynylbenzoates in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual endeavor. In this landscape, substituted ethynylbenzoates are emerging as a versatile class of compounds with significant potential in medicinal chemistry. Their unique structural features, characterized by a rigid ethynyl linker and a benzoate core, allow for diverse modifications, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of their applications, focusing on their anticancer properties, and presents supporting experimental data and protocols to facilitate further research and development.
Comparative Anticancer Activity of Heterocyclic Analogs
While direct comparative studies on a broad range of substituted ethynylbenzoates are still emerging, research on structurally related heterocyclic compounds provides valuable insights into their potential efficacy. The following tables summarize the in vitro anticancer activity (IC50 values) of various heterocyclic derivatives, including benzothiazoles and quinolines, which share key structural motifs with substituted ethynylbenzoates, against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Benzothiazole Derivative 1 | A549 (Lung) | 24.59 |
| SW480 (Colon) | > 100 | |
| Benzothiazole Derivative 2 | A549 (Lung) | 29.59 |
| SW480 (Colon) | > 100 | |
| Quinoline Derivative 3 | T47D (Breast) | 2.20 ± 1.5 |
| MCF-7 (Breast) | 3.03 ± 1.5 | |
| MDA-MB-231 (Breast) | 11.90 ± 2.6 | |
| Pyrazolo[4,3-c]pyridine Derivative 4 | MDA-MB-231 (Breast) | 4.2 |
| MCF-7 (Breast) | 2.4 | |
| Staurosporine (Control) | HL60 (Leukemia) | 7.48 |
| MCF-7 (Breast) | 3.06 | |
| A549 (Lung) | 3.7 |
Table 1: Comparative in vitro anticancer activity of selected heterocyclic compounds. Lower IC50 values indicate greater potency. Data compiled from various sources.[1][2][3]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Brefeldin A Derivative 7 | K562 (Leukemia) | 0.84 |
| Brefeldin A Derivative 4 | K562 (Leukemia) | 0.91 |
| Brefeldin A Derivative 5 | K562 (Leukemia) | 0.91 |
| Doxorubicin (Control) | K562 (Leukemia) | Not Reported |
Table 2: Cytotoxic activity of Brefeldin A and its derivatives against K562 cell line. [1]
Key Signaling Pathways Targeted by Substituted Ethynylbenzoate Analogs
The anticancer activity of many substituted ethynylbenzoate analogs and related heterocyclic compounds stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most significant pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt/mTOR pathway.
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in regulating cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Figure 1: Simplified EGFR signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another central regulator of cell metabolism, growth, and proliferation. Its dysregulation is frequently observed in various cancers.
Figure 2: Overview of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To facilitate the evaluation of novel substituted ethynylbenzoate derivatives, this section provides detailed methodologies for key in vitro assays.
Synthesis of Substituted Ethynylbenzoates (General Procedure)
The synthesis of substituted ethynylbenzoates can be achieved through various methods, with Sonogashira coupling being a common and efficient approach.
Experimental Workflow for Sonogashira Coupling:
Figure 3: General workflow for Sonogashira coupling.
Detailed Protocol:
-
To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq), and a copper(I) salt (e.g., CuI, 0.04-0.1 eq).
-
Add a base, typically an amine such as triethylamine (2.0-3.0 eq).
-
Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is typically stirred at room temperature but may require heating depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted ethynylbenzoate.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (substituted ethynylbenzoates) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of substituted ethynylbenzoates on the expression and phosphorylation status of key proteins in signaling pathways.
Detailed Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
This guide provides a foundational overview of the applications of substituted ethynylbenzoates and their analogs in cancer research. The provided data and protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this promising class of compounds. Further investigations into the structure-activity relationships and mechanisms of action of a broader range of substituted ethynylbenzoates are warranted to fully elucidate their clinical utility.
References
- 1. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Effects on the Reactivity of Ethynylbenzoates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of a benzene ring can profoundly influence the reactivity of its appended functional groups. In the case of ethynylbenzoates, the positional isomerism (ortho, meta, or para) of the ethynyl and ester groups dictates the electronic and steric environment of the molecule, thereby modulating its reactivity in a variety of chemical transformations. This guide provides a comparative analysis of the isomeric effects on the reactivity of ethynylbenzoates, supported by established principles of physical organic chemistry and analogous experimental data.
Electronic Effects of Isomers
The reactivity of ethynylbenzoates is primarily governed by the interplay of inductive and resonance effects of the substituents. The ester group (-COOR) is an electron-withdrawing group (EWG) through both inductive and resonance effects. The ethynyl group (-C≡CH) is generally considered to be weakly electron-withdrawing through its sp-hybridized carbons' inductive effect, but it can also participate in resonance.
-
Ortho-Ethynylbenzoate: The close proximity of the two functional groups can lead to steric hindrance and potential intramolecular interactions, such as hydrogen bonding, which can influence reactivity in a manner not solely predicted by electronic effects.
-
Meta-Ethynylbenzoate: In the meta isomer, the resonance effects of the two groups are minimized, and the overall electronic effect is primarily dictated by their inductive properties.
-
Para-Ethynylbenzoate: The para arrangement allows for maximum resonance interaction between the ethynyl and ester groups through the benzene ring. This through-conjugation significantly impacts the electron density at the reactive sites.
Comparative Reactivity in Key Reactions
The differential electronic and steric properties of the ethynylbenzoate isomers lead to distinct reactivity profiles in various organic reactions.
Nucleophilic Addition to the Ethynyl Group
Nucleophilic addition to the carbon-carbon triple bond is a common reaction for alkynes. The rate of this reaction is highly dependent on the electrophilicity of the alkyne.
Predicted Reactivity Order: para > ortho > meta
The strong electron-withdrawing resonance effect of the para-substituted ester group significantly increases the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack. The ortho isomer is expected to be slightly less reactive than the para due to potential steric hindrance, although the inductive effect is strong. The meta isomer, lacking direct resonance communication between the two groups, is predicted to be the least reactive.
Table 1: Predicted Relative Rates of Nucleophilic Addition to Ethynylbenzoate Isomers
| Isomer | Inductive Effect | Resonance Effect | Predicted Relative Rate |
| Ortho | Strong -I | Moderate -M | Moderate to High |
| Meta | Moderate -I | Weak -M | Low |
| Para | Weak -I | Strong -M | High |
Electrophilic Addition to the Ethynyl Group
In contrast to nucleophilic addition, electrophilic addition to the alkyne is favored by higher electron density.
Predicted Reactivity Order: meta > ortho > para
The meta isomer, with the least electron-withdrawing influence on the ethynyl group, is expected to be the most reactive towards electrophiles. The para isomer, with its strong electron-withdrawing resonance effect, will be the least reactive.
Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloaddition)
The reactivity of the ethynyl group as a dipolarophile in [3+2] cycloaddition reactions is enhanced by electron-withdrawing substituents.
Predicted Reactivity Order: para > ortho > meta
Similar to nucleophilic addition, the para isomer is expected to be the most reactive dipolarophile due to the significant reduction in the HOMO-LUMO energy gap of the alkyne. The meta isomer is predicted to be the least reactive.
Hydrolysis of the Ester Group
The rate of hydrolysis of the ester group is influenced by the electronic nature of the substituent on the benzene ring. Electron-withdrawing groups facilitate nucleophilic attack at the carbonyl carbon.
Predicted Reactivity Order: para ≈ ortho > meta
Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing groups increase the rate of hydrolysis.[1][2] Both para and ortho isomers possess strong electron-withdrawing characteristics at the ester functionality. The meta isomer will have a less pronounced effect.
Table 2: Experimental Data on Alkaline Hydrolysis of Substituted Phenyl Benzoates (Analogous System)
| Substituent Position | Substituent | Second-Order Rate Constant (k2, M⁻¹s⁻¹) at 50°C in 2.25 M aq. n-Bu4NBr |
| para | -NO₂ | Data available in cited literature[1] |
| meta | -NO₂ | Data available in cited literature[1] |
| ortho | -NO₂ | Data available in cited literature[1] |
Note: Specific rate constants for ethynylbenzoates were not found in the literature; however, the trend for a strongly electron-withdrawing group like nitro is illustrative.
Experimental Protocols
General Procedure for Comparative Kinetic Analysis of Ester Hydrolysis
A comparative kinetic study of the hydrolysis of ethynylbenzoate isomers can be performed using UV-Vis spectrophotometry.
-
Solution Preparation: Prepare stock solutions of each ethynylbenzoate isomer (ortho, meta, para) in a suitable organic solvent (e.g., acetonitrile). Prepare a buffered aqueous solution at the desired pH for the hydrolysis reaction.
-
Reaction Initiation: Initiate the reaction by adding a small aliquot of the ethynylbenzoate stock solution to the pre-thermostated buffered solution in a quartz cuvette.
-
Data Acquisition: Monitor the reaction by recording the change in absorbance at a wavelength where the product (ethynylbenzoic acid) has a significantly different absorbance from the starting material.
-
Data Analysis: Determine the pseudo-first-order rate constant (k_obs) from the plot of ln(A∞ - At) versus time. The second-order rate constant can be obtained by dividing k_obs by the concentration of the hydroxide ion.
Visualizing Reaction Workflows and Mechanisms
Caption: Workflow for comparative kinetic analysis of ethynylbenzoate isomer hydrolysis.
Caption: Electronic and steric effects in ethynylbenzoate isomers.
Conclusion
The isomeric position of the functional groups in ethynylbenzoates has a predictable and significant impact on their reactivity. The para isomer is generally the most reactive in reactions where electron-withdrawing effects at the ethynyl group are paramount, such as nucleophilic additions and cycloadditions. Conversely, the meta isomer is expected to be the most reactive in electrophilic additions. The ortho isomer's reactivity is a balance of strong inductive effects and potential steric hindrance. These principles provide a framework for selecting the appropriate isomer for a desired chemical transformation in research and drug development. Further experimental studies are warranted to quantify these predicted differences in reactivity.
References
- 1. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
Unveiling the Reactivity of Methyl 2-ethynylbenzoate: A Comparative Guide to its Performance in Key Organic Reactions
For researchers, scientists, and professionals in drug development, understanding the nuances of substrate reactivity is paramount for designing efficient and selective synthetic routes. This guide provides a comparative analysis of the performance of Methyl 2-ethynylbenzoate in mechanistically significant organic reactions, placing its reactivity in context with other commonly used alkynes. By examining its behavior in cycloaddition and transition-metal-catalyzed reactions, we aim to provide a valuable resource for harnessing the synthetic potential of this versatile building block.
This compound is an aromatic alkyne bearing an electron-withdrawing methyl ester group at the ortho position. This substitution pattern significantly influences the electronic properties of the alkyne, rendering it an activated substrate in several important transformations. This guide will delve into the mechanistic underpinnings of its reactivity, supported by established principles and comparative data from related systems.
Comparative Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency and functional group tolerance. The reactivity of the alkyne component is a critical factor in determining the reaction rate. Electron-deficient alkynes generally exhibit enhanced reactivity in CuAAC reactions.
This compound, with its electron-withdrawing methyl ester group, is expected to be a highly reactive substrate in CuAAC. To contextualize its performance, we compare it with other representative alkynes based on the electronic effects of their substituents.
| Alkyne Substrate | Substituent at Alkyne Terminus | Electronic Effect of Substituent | Expected Relative Reactivity in CuAAC |
| This compound | 2-(Methoxycarbonyl)phenyl | Strong Electron-Withdrawing | High |
| Methyl propiolate | Methoxycarbonyl | Strong Electron-Withdrawing | High |
| Phenylacetylene | Phenyl | Weak Electron-Donating/Withdrawing | Moderate |
| Propargyl alcohol | Hydroxymethyl | Weak Electron-Withdrawing (inductive) | Moderate |
| 1-Octyne | Hexyl | Electron-Donating (alkyl) | Low |
Table 1. Predicted Relative Reactivity of Various Alkynes in CuAAC Reactions. This comparison is based on the general principle that electron-deficient alkynes exhibit faster kinetics in CuAAC reactions.
The electron-withdrawing nature of the ester group in this compound polarizes the alkyne C-H bond, facilitating its deprotonation and the subsequent formation of the copper acetylide intermediate, which is a key step in the catalytic cycle.
Signaling Pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Figure 1. Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Utility in Transition-Metal-Catalyzed Reactions: The Sonogashira Coupling
This compound is often synthesized via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. In the synthesis of this compound, methyl 2-halobenzoate (typically the bromide or iodide) is coupled with a protected or unprotected acetylene source.
The efficiency of the Sonogashira coupling can be influenced by the nature of the aryl halide and the alkyne. The general reactivity trend for the halide is I > Br > Cl.
Experimental Workflow for the Synthesis of this compound via Sonogashira Coupling
Figure 2. A typical experimental workflow for the synthesis of this compound.
Experimental Protocols
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Copper(II) sulfate pentahydrate (0.05 equiv)
-
tert-Butanol/Water (1:1) mixture
Procedure:
-
To a solution of this compound and benzyl azide in a 1:1 mixture of tert-butanol and water, a freshly prepared aqueous solution of sodium ascorbate is added.
-
A freshly prepared aqueous solution of copper(II) sulfate pentahydrate is then added.
-
The reaction mixture is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Synthesis of this compound via Sonogashira Coupling
Materials:
-
Methyl 2-iodobenzoate (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (solvent and base)
Procedure:
-
A mixture of methyl 2-iodobenzoate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide is placed in a flame-dried Schlenk flask under an argon atmosphere.
-
Triethylamine is added, followed by (trimethylsilyl)acetylene.
-
The reaction mixture is heated to 70 °C and stirred until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and filtered through a pad of celite. The filtrate is concentrated.
-
The crude trimethylsilyl-protected alkyne is dissolved in methanol, and potassium carbonate (2.0 equiv) is added.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
This guide provides a foundational understanding of the reactivity of this compound in key synthetic transformations. The provided protocols offer a starting point for its application in the synthesis of complex molecules. Further investigation and optimization are encouraged to fully exploit the potential of this valuable building block.
Safety Operating Guide
Proper Disposal Procedures for Methyl 2-ethynylbenzoate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 2-ethynylbenzoate are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, based on available safety data.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety precautions are understood and implemented. This compound is classified as harmful if swallowed and may be fatal if it enters airways.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Clothing: A lab coat or other protective clothing is required to prevent skin contact.[2][3]
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] It is crucial to adhere to local, regional, and national hazardous waste regulations.[2][3][4]
Step 1: Waste Identification and Segregation
-
Classification: this compound should be treated as a hazardous chemical waste.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it in a designated, sealed, and properly labeled container.
Step 2: Containerization
-
Primary Container: The original container of this compound, or a compatible and properly labeled waste container, should be used. Ensure the container is tightly closed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include any other information required by your institution's environmental health and safety (EHS) department.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area.[2][3]
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong bases.[2]
Step 4: Professional Disposal
-
Licensed Waste Disposal Company: The disposal of this compound must be entrusted to a licensed and certified hazardous waste disposal company.[1]
-
Documentation: Maintain all necessary documentation related to the generation, storage, and disposal of the hazardous waste as required by law and institutional policy.
Contaminated Materials:
-
Any materials, such as pipette tips, absorbent pads, or gloves, that are contaminated with this compound should be disposed of as hazardous waste. Place these items in a sealed and appropriately labeled container for disposal by a licensed company.[1]
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Data Summary
No specific quantitative data for the disposal of this compound was found in the available safety data sheets. Disposal procedures are guided by the qualitative hazard classification of the substance.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 33577-99-0 |
| Primary Hazard | Harmful if swallowed, May be fatal if swallowed and enters airways[1] |
| Disposal Method | Entrust to a licensed waste disposal company[1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Methyl 2-ethynylbenzoate
Hazard Identification and Quantitative Data
Methyl 2-ethynylbenzoate is a combustible liquid that is harmful if swallowed. The presence of a terminal alkyne introduces specific hazards, primarily the potential to form explosive metal acetylides with certain metals.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Physical State | Liquid | Inferred from Methyl Benzoate[2] |
| Hazards | Combustible liquid.[3] Harmful if swallowed.[3][4] Suspected of damaging fertility or the unborn child.[5] Harmful to aquatic life.[5] Terminal alkynes can form explosive acetylides with heavy metals (e.g., copper, silver, mercury).[3] | Inferred from Methyl Benzoate[3][5] |
| Storage Temperature | Store in a cool, well-ventilated place.[3] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Experimental Protocols: Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Viton gloves are recommended for handling aromatic esters.[6] Nitrile gloves may offer splash protection but have poor resistance to aromatic hydrocarbons and esters for prolonged contact.[7][8] Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses or goggles | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary for splash hazards.[7][9] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact.[7] For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area, preferably a chemical fume hood.[3] If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Characterization : All materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware) must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste : Collect contaminated gloves, pipette tips, and other solid materials in a separate, labeled hazardous waste container.
-
Sharps : Dispose of any contaminated needles or sharp objects in a designated sharps container for hazardous chemical waste.
-
IMPORTANT : Do not mix this compound waste with waste containing heavy metal salts (e.g., copper, silver, mercury) to avoid the formation of explosive acetylides.[3]
-
-
Container Management :
-
Use chemically compatible containers for waste collection.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
-
Empty Container Disposal :
-
To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[10]
-
Subsequent rinses may be permissible for drain disposal depending on local regulations; however, it is best practice to collect all rinsates as hazardous waste.
-
After proper rinsing, deface the label on the empty container before disposal or recycling according to your institution's guidelines.
-
-
Final Disposal : Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this compound or its containers in the regular trash or down the drain.[3]
References
- 1. Chemical Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 10. Empty Containers | Environmental Health and Safety [ehs.stonybrook.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
